UNC2400
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC2400: A Technical Guide to its Function as a Negative Control in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of UNC2400, a chemical compound primarily utilized in biomedical research as a negative control for studies involving the potent EZH2/EZH1 inhibitor, UNC1999. Understanding the distinct properties and appropriate application of this compound is critical for the accurate interpretation of experimental results in the field of epigenetics and drug discovery.
Core Function and Mechanism of Action
This compound is a close structural analog of UNC1999, a highly potent inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1).[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3] This methylation event is a repressive mark that leads to transcriptional silencing of target genes and is implicated in various cancers.[1][2][3]
The primary function of this compound in research is to serve as a negative control in cell-based and biochemical assays.[1][2] It was specifically designed to have a chemical structure highly similar to UNC1999 but with significantly diminished biological activity.[1] This allows researchers to distinguish the specific effects of EZH2/EZH1 inhibition by UNC1999 from any potential off-target or non-specific effects of the chemical scaffold.
The drastic reduction in potency of this compound is attributed to a key structural modification. This compound contains two additional N-methyl groups at the secondary amide and pyridone moieties compared to UNC1999.[1] These methyl groups are hypothesized to abolish the crucial hydrogen bonds that UNC1999 forms with the amino acid residues Asn688 and His689 in the EZH2 active site.[1] This structural alteration results in a greater than 1,000-fold decrease in inhibitory potency against EZH2 compared to UNC1999.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its reduced potency compared to its active analog, UNC1999.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 (nM) | Fold Difference vs. UNC1999 | Reference |
| UNC1999 | EZH2 (Wild-Type) | < 10 | - | [1] |
| This compound | EZH2 (Wild-Type) | 13,000 ± 3,000 | > 1,000 | [1] |
| UNC1999 | EZH1 | 45 ± 3 | - | [1] |
| This compound | EZH1 | 62,000 | ~1,378 | [4] |
| UNC1999 | EZH2 (Y641N Mutant) | < 50 | - | [1] |
| This compound | EZH2 (Y641F Mutant) | > 200,000 | > 4,000 | [4] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| UNC1999 | MCF10A | In-Cell Western | H3K27me3 Reduction | IC50 = 124 ± 11 nM | [1] |
| This compound | MCF10A | In-Cell Western | H3K27me3 Reduction | Little to no activity | [1][4] |
| UNC1999 | DB (EZH2 Y641N) | Cell Proliferation (8 days) | EC50 | 633 ± 101 nM | [1] |
| This compound | DB (EZH2 Y641N) | Cell Proliferation (8 days) | Inhibition at 3,000 nM | Negligible effect | [1] |
| UNC1999 | DB (EZH2 Y641N) | Western Blot (3 days) | H3K27me3 Levels | Decreased | [1] |
| This compound | DB (EZH2 Y641N) | Western Blot (3 days) | H3K27me3 Levels | No significant reduction | [1] |
Signaling Pathway Context
This compound and its active counterpart UNC1999 target the PRC2 complex, a key player in the epigenetic regulation of gene expression. The diagram below illustrates the canonical PRC2 signaling pathway and the point of inhibition.
As depicted, EZH2/EZH1 within the PRC2 complex utilizes the cofactor S-adenosyl methionine (SAM) to transfer a methyl group to histone H3 at lysine 27.[1] This H3K27me3 mark can then recruit other repressive complexes, such as PRC1, leading to further chromatin modifications and ultimately, gene silencing.[3] UNC1999 acts as a SAM-competitive inhibitor, preventing this methylation from occurring.[1] this compound, due to its low potency, does not effectively inhibit this process and therefore does not lead to a significant reduction in H3K27me3 levels or downstream effects on gene expression.[1]
Experimental Protocols
This compound is employed as a negative control across various experimental setups to validate that the observed effects of UNC1999 are due to its on-target activity. Below are methodologies for key experiments where this compound is critically used.
EZH2 Radioactive Biochemical Assay
-
Objective: To determine the in vitro inhibitory potency (IC50) of compounds against the EZH2 enzyme.
-
Methodology:
-
Reactions are typically performed in a multi-well plate format.
-
Each reaction well contains recombinant human PRC2 complex, a histone H3 peptide substrate, and the cofactor S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM).
-
Compounds (UNC1999 or this compound) are added at varying concentrations. A DMSO control is also included.
-
The reaction is incubated to allow for the methylation of the histone substrate.
-
The reaction is stopped, and the [³H]-methylated histone product is captured, often on a filter plate.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.[1]
-
In-Cell Western (ICW) Assay for H3K27me3 Levels
-
Objective: To measure the cellular potency of inhibitors in reducing global H3K27me3 levels.
-
Methodology:
-
Cells (e.g., MCF10A) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a concentration range of UNC1999 or this compound for a specified duration (e.g., 72 hours).[1]
-
After treatment, cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based buffer.
-
Cells are incubated with a primary antibody specific for H3K27me3.
-
A fluorescently labeled secondary antibody is then added.
-
A nucleic acid dye (e.g., DRAQ5) is used to stain the cell nuclei for normalization of cell number.[1]
-
The plate is scanned on an imaging system that can detect the fluorescence from both the secondary antibody (H3K27me3 signal) and the nucleic acid dye (cell number signal).
-
The H3K27me3 signal is normalized to the cell number signal, and IC50 values are determined.[1]
-
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
A Technical Guide to Utilizing UNC2400 as a Negative Control for the EZH2/EZH1 Inhibitor UNC1999
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of UNC1999, a potent and selective dual inhibitor of the histone methyltransferases EZH2 and EZH1, and its structurally similar but biologically inactive analog, UNC2400. The proper use of this compound as a negative control is critical for rigorously validating the on-target effects of UNC1999 in cellular and in vivo experiments.
Introduction to UNC1999 and the Role of a Negative Control
UNC1999 is a small molecule inhibitor that targets the catalytic activity of both EZH2 (Enhancer of zeste homolog 2) and its close homolog EZH1.[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][3] This methylation event is a hallmark of transcriptionally silent chromatin. Dysregulation of EZH2/EZH1 activity is implicated in various cancers, making them attractive therapeutic targets.[1][2][4]
UNC1999 is a potent, orally bioavailable inhibitor that is competitive with the cofactor S-adenosylmethionine (SAM).[1][5] To ensure that the observed biological effects of UNC1999 are due to the specific inhibition of EZH2/EZH1 and not off-target effects or compound-specific artifacts, a negative control is essential. This compound was designed for this purpose. It is a close structural analog of UNC1999, differing only by methylation at both amide nitrogens, which renders it >1,000-fold less potent against EZH2 and EZH1.[1][3] This structural similarity with a drastic difference in potency makes this compound an ideal negative control for attributing the cellular and in vivo effects of UNC1999 to its intended targets.[1]
Quantitative Data: UNC1999 vs. This compound
The following tables summarize the key quantitative differences in the activity of UNC1999 and this compound from biochemical and cellular assays.
Table 1: Biochemical Potency
| Compound | Target | IC50 | Fold Difference | Reference |
| UNC1999 | EZH2 (wild-type) | <10 nM | >1,300x | [2][6] |
| This compound | EZH2 (wild-type) | 13,000 nM (>13 µM) | [2][6] | |
| UNC1999 | EZH1 | 45 nM | >1,377x | [2] |
| This compound | EZH1 | 62,000 nM (62 µM) | ||
| UNC1999 | EZH2 (Y641N mutant) | Potent Inhibition | >1,000x | [1] |
| This compound | EZH2 (Y641F mutant) | >200,000 nM (>200 µM) | [6] |
Table 2: Cellular Activity and Toxicity
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| UNC1999 | H3K27me3 Reduction | MCF10A | 124 nM | [1][7] |
| This compound | H3K27me3 Reduction | MCF10A | Negligible Inhibition | [1] |
| UNC1999 | Cell Proliferation (8 days) | DB (EZH2 Y641N) | 633 nM | [1] |
| This compound | Cell Proliferation (8 days) | DB (EZH2 Y641N) | Negligible Effect at 3,000 nM | [1] |
| UNC1999 | Cell Toxicity | MCF10A | 19,200 nM (19.2 µM) | [1] |
| This compound | Cell Toxicity | MCF10A | 27,500 nM (27.5 µM) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for using UNC1999 and this compound.
Caption: Targeted PRC2 signaling pathway.
Caption: Experimental workflow with controls.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.
This biochemical assay directly measures the enzymatic activity of purified PRC2 complex in the presence of inhibitors.
-
Materials:
-
Recombinant human PRC2 complex (containing EZH2 or EZH1).
-
Biotinylated histone H3 peptide substrate.
-
S-adenosylmethionine (SAM) as a methyl donor.
-
UNC1999 and this compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).
-
Detection reagents (e.g., AlphaLISA or HTRF-based).
-
-
Procedure:
-
Prepare serial dilutions of UNC1999 and this compound in assay buffer. A typical concentration range for UNC1999 would be 0.1 nM to 10 µM, while for this compound it would be 100 nM to 200 µM.
-
In a 384-well plate, add the PRC2 enzyme, the H3 peptide substrate, and the inhibitor (UNC1999 or this compound) or DMSO vehicle control.
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., anti-H3K27me3 antibody-conjugated acceptor beads).
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
This assay assesses the ability of the compounds to inhibit H3K27 methylation in a cellular context.
-
Materials:
-
Cancer cell line of interest (e.g., MCF10A, DB).
-
Cell culture medium and supplements.
-
UNC1999 and this compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of UNC1999 (e.g., 100 nM to 5 µM) and this compound (at a high concentration, e.g., 5 µM) for 48-96 hours.[1] Include a DMSO vehicle control.
-
Harvest cells and perform histone extraction or prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
-
Quantify band intensities to determine the relative reduction in H3K27me3 levels.
-
This assay measures the effect of the compounds on cell growth and survival.
-
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
UNC1999 and this compound dissolved in DMSO.
-
Resazurin-based reagent (e.g., AlamarBlue) or other viability assay kits (e.g., CellTiter-Glo).
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of UNC1999 and this compound. Include a DMSO vehicle control.
-
Incubate for a specified period (e.g., 3 to 8 days).[1]
-
Add the resazurin (B115843) reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance on a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and determine EC50 values. The expectation is that UNC1999 will show a dose-dependent decrease in viability, while this compound will have a negligible effect at similar concentrations.[1]
-
Conclusion
The paired use of UNC1999 and its inactive control, this compound, is a powerful approach to dissect the biological consequences of EZH2 and EZH1 inhibition. By demonstrating a potent effect with UNC1999 alongside a lack of activity with this compound, researchers can confidently attribute their findings to the on-target modulation of the PRC2 complex. This rigorous experimental design is paramount for the validation of EZH2/EZH1 as therapeutic targets and for the advancement of epigenetic drugs in oncology and other disease areas.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. UNC1999 | Structural Genomics Consortium [thesgc.org]
UNC2400: A Technical Guide to its Mechanism of Inaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2400 is a crucial tool in epigenetic research, specifically in studies involving the Polycomb Repressive Complex 2 (PRC2) catalytic subunits EZH1 and EZH2. However, its significance lies not in its activity, but in its carefully engineered inaction . This document provides an in-depth technical explanation of the molecular mechanisms that render this compound inactive, its relationship to the potent EZH1/EZH2 inhibitor UNC1999, and its application as a negative control in experimental settings.
The Genesis of Inaction: A Tale of Two Molecules
This compound was designed as a close structural analog of UNC1999, a potent, orally bioavailable inhibitor of the lysine (B10760008) methyltransferases EZH2 and EZH1.[1] The rationale behind its creation was to provide a negative control for cellular and in vivo studies, allowing researchers to distinguish the on-target effects of EZH1/EZH2 inhibition by UNC1999 from any potential off-target or non-specific effects.[1][2][3][4][5][6]
The critical difference between UNC1999 and this compound lies in the addition of two N-methyl groups to the this compound structure.[1][2] This seemingly minor modification has a profound impact on the molecule's ability to interact with its intended targets.
Mechanism of Inaction: Disrupting Key Hydrogen Bonds
The inhibitory activity of UNC1999 is predicated on its ability to form key hydrogen bonds within the active site of EZH2. Specifically, the secondary amide and pyridone moieties of UNC1999 are crucial for establishing hydrogen bonds with the amino acid residues Asn688 and His689.[1]
The design of this compound intentionally disrupts this interaction. The addition of N-methyl groups at both the secondary amide and pyridone positions of UNC1999 sterically hinders the formation of these essential hydrogen bonds.[1] This methylation effectively abolishes the hydrogen bond between the secondary amide and Asn688 and impairs the hydrogen bonds between the pyridone and His689.[1] The consequence of this structural alteration is a drastic reduction in binding affinity for EZH2, leading to its characterization as an inactive analog.[1][2]
Quantitative Data Summary
The profound difference in activity between UNC1999 and this compound is clearly demonstrated by in vitro biochemical assays. The following tables summarize the available quantitative data.
| Compound | Target | IC50 (nM) | Fold Difference vs. UNC1999 | Reference |
| UNC1999 | EZH2 | < 10 | - | [2] |
| This compound | EZH2 | 13,000 ± 3,000 | >1000 | [1] |
| UNC1999 | EZH1 | 45 | - | [2] |
| This compound | EZH1 | 62,000 | ~1378 | [4][5] |
| This compound | EZH2 Y641F | >200,000 | - | [4][5] |
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| UNC1999 | DB (DLBCL) | Cell Proliferation | Inhibition | 3,000 nM (8 days) | [1] |
| This compound | DB (DLBCL) | Cell Proliferation | Negligible effect | 3,000 nM (8 days) | [1] |
| UNC1999 | DB (DLBCL) | H3K27me3 Levels | Significant reduction | 3,000 nM (3 days) | [1] |
| This compound | DB (DLBCL) | H3K27me3 Levels | No significant reduction | 3,000 nM (3 days) | [1] |
| UNC1999 | MCF10A | H3K27me3 Levels | IC50 = 124 ± 11 nM | 72 hours | [1] |
| This compound | MCF10A | H3K27me3 Levels | Negligible inhibition | - | [1] |
| UNC1999 | MCF10A | Cell Toxicity (Resazurin) | EC50 = 19,200 ± 1200 nM | - | [1] |
| This compound | MCF10A | Cell Toxicity (Resazurin) | EC50 = 27,500 ± 1,300 nM | - | [1] |
Experimental Protocols
The determination of this compound's inactivity relied on a series of well-established biochemical and cell-based assays.
EZH2 Radioactive Biochemical Assay
This assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the EZH2 enzyme.
Methodology:
-
Recombinant EZH2 enzyme, a histone H3 peptide substrate, and the cofactor S-adenosyl-L-methionine (SAM) (radiolabeled with ³H) are combined in a reaction buffer.
-
The compound to be tested (this compound or UNC1999) is added at varying concentrations.
-
The enzymatic reaction is allowed to proceed, during which the radiolabeled methyl group from SAM is transferred to the histone H3 peptide by EZH2.
-
The reaction is stopped, and the radiolabeled peptide is separated from the unreacted radiolabeled SAM.
-
The amount of radioactivity incorporated into the peptide is measured using a scintillation counter, which is proportional to the enzyme activity.
-
IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
Cellular Assays for H3K27me3 Levels
Western blotting and in-cell Western (ICW) assays were utilized to assess the impact of this compound on the levels of histone H3 lysine 27 trimethylation (H3K27me3), the direct product of EZH2 activity, in cells.
Western Blotting Methodology:
-
Cells (e.g., DB, MCF7) are treated with this compound or UNC1999 at specified concentrations and for a defined duration.
-
Total cellular proteins are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting light signal, proportional to the amount of protein, is detected.
In-Cell Western (ICW) Assay Methodology:
-
Cells (e.g., MCF10A) are seeded in multi-well plates and treated with this compound or UNC1999.
-
After treatment, the cells are fixed and permeabilized.
-
Primary antibodies against H3K27me3 and a normalization protein are added.
-
Infrared dye-conjugated secondary antibodies are then added.
-
The plate is scanned on an infrared imaging system to quantify the fluorescence intensity, which corresponds to the protein levels.
Cell Proliferation Assay
To evaluate the effect of this compound on cell viability and growth, a resazurin-based assay was performed.
Methodology:
-
Cells are seeded in multi-well plates and treated with various concentrations of this compound or UNC1999.
-
After a specified incubation period, a resazurin (B115843) solution is added to the wells.
-
Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
The fluorescence intensity is measured, which is directly proportional to the number of viable cells.
-
EC50 values, the concentration at which 50% of the maximal effect is observed, are calculated.
Visualizing the Mechanism of Inaction
The following diagrams, generated using the DOT language, illustrate the key concepts behind this compound's inaction and its use in experimental workflows.
Caption: UNC1999 vs. This compound interaction with the EZH2 active site.
Caption: Experimental workflow using this compound as a negative control.
Conclusion
This compound serves as an indispensable tool for the rigorous investigation of EZH1 and EZH2 biology. Its mechanism of inaction, rooted in the deliberate disruption of key hydrogen bonding interactions, provides a clear and robust negative control for its active counterpart, UNC1999. The comprehensive quantitative and qualitative data underscore its utility in ensuring that observed biological effects are specifically due to the inhibition of EZH1/EZH2 and not a result of off-target activities. For researchers in the field of epigenetics and drug development, the proper use of this compound is paramount for generating high-quality, interpretable data.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. UNC 2400 | CAS 1433200-49-7 | this compound | Tocris Bioscience [tocris.com]
- 6. mybiosource.com [mybiosource.com]
Investigating the Role of EZH2 with UNC2400: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or mutation, is implicated in the pathogenesis of numerous cancers, including various lymphomas and solid tumors.[3][4] This has spurred the development of small molecule inhibitors aimed at modulating its activity. UNC2400 is a chemical probe frequently utilized in the investigation of EZH2. It serves as a crucial negative control for its potent, structurally similar analog, UNC1999, a dual EZH2/EZH1 inhibitor.[5][6] This technical guide provides an in-depth overview of the role of EZH2, its associated signaling pathways, and detailed methodologies for investigating its function using this compound as a comparative tool.
EZH2: Function and Role in Cancer
EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. The primary function of this complex is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27.[7] This methylation event is a key epigenetic modification that leads to chromatin condensation and the silencing of target genes.[8] The genes regulated by EZH2 are often involved in critical cellular processes such as cell cycle control, differentiation, and apoptosis.[4]
In numerous cancers, EZH2 is overexpressed, leading to the aberrant silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[3] Furthermore, gain-of-function mutations in EZH2 have been identified in certain lymphomas, enhancing its methyltransferase activity and contributing to oncogenesis.[9] Consequently, the inhibition of EZH2 has become a promising therapeutic strategy in cancer treatment.
This compound: A Tool for EZH2 Research
This compound is an essential chemical tool for researchers studying EZH2. It is a close analog of UNC1999, a potent and selective inhibitor of EZH2 and its homolog EZH1.[5][6] However, this compound was specifically designed to be a negative control, exhibiting significantly lower potency against these enzymes.[5][10] This property makes it invaluable for distinguishing the specific effects of EZH2/EZH1 inhibition by UNC1999 from any potential off-target effects. By comparing the cellular and biochemical outcomes of treatment with UNC1999 versus this compound, researchers can confidently attribute observed effects to the specific inhibition of EZH2/EZH1.
Quantitative Data: this compound vs. UNC1999
The following tables summarize the key quantitative data comparing the activity of this compound and its active counterpart, UNC1999.
| Compound | Target | IC50 (Biochemical Assay) | Reference |
| This compound | EZH2 | 13 µM | [5] |
| This compound | EZH1 | 62 µM | [5] |
| This compound | EZH2 (Y641F mutant) | >200 µM | [5] |
| UNC1999 | EZH2 | 2 nM | [1][2] |
| UNC1999 | EZH1 | 45 nM | [1][7] |
| Compound | Cell Line | Assay | EC50 / Effect | Reference |
| This compound | MCF10A | H3K27me3 Inhibition | Little to no inhibition | [5] |
| This compound | MCF10A | Cell Viability | 27.5 µM | [5] |
| This compound | DB (EZH2 Y641N mutant) | Cell Proliferation (3 µM) | No significant inhibition | [5] |
| UNC1999 | MCF10A | H3K27me3 Inhibition | 124 nM | [2] |
| UNC1999 | DB (EZH2 Y641N mutant) | Cell Proliferation | 633 nM | [11] |
Signaling Pathways Involving EZH2
EZH2 is a central node in a complex network of signaling pathways that regulate cell fate and function. Its dysregulation in cancer impacts multiple oncogenic pathways.
Experimental Protocols
Biochemical Assay for EZH2 Activity (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are a common method for measuring EZH2 methyltransferase activity in a high-throughput format.[12][13]
Materials:
-
Recombinant human EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
S-adenosylmethionine (SAM)
-
Biotinylated histone H3 (21-44) peptide substrate
-
Tb-labeled anti-H3K27me3 antibody (Donor)
-
Dye-labeled acceptor (e.g., streptavidin-d2)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)
-
384-well low-volume microtiter plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and UNC1999 in assay buffer.
-
In a 384-well plate, add the EZH2 enzyme complex.
-
Add the test compounds (this compound, UNC1999) or DMSO (vehicle control) to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.
-
Incubate the reaction at room temperature for a specified time (e.g., 2-4 hours).[12]
-
Stop the reaction and detect the product by adding a detection mixture containing the Tb-labeled anti-H3K27me3 antibody and the dye-labeled acceptor.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and determine the IC50 values.
Cellular Assay: Western Blot for H3K27me3
Western blotting is used to measure the levels of H3K27me3 in cells treated with EZH2 inhibitors.[14]
Materials:
-
Cell line of interest (e.g., MCF10A, DB)
-
This compound and UNC1999
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound, UNC1999, or DMSO for a specified duration (e.g., 72 hours).
-
Lyse the cells and extract total protein or perform acid extraction for histones.[14]
-
Quantify protein concentration using a standard protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities to determine the relative reduction in H3K27me3 levels.
Cell Viability Assay
Cell viability assays are used to determine the effect of EZH2 inhibition on cell proliferation and survival.
Materials:
-
Cell line of interest
-
This compound and UNC1999
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound and UNC1999.
-
Incubate the cells for a specified period (e.g., 3-8 days).[11]
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC50 values.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the activity of a potential EZH2 inhibitor using this compound as a negative control.
Conclusion
The study of EZH2 is crucial for understanding cancer epigenetics and developing novel therapeutic strategies. The use of well-characterized chemical probes like this compound, in conjunction with its active analog UNC1999, is indispensable for rigorous scientific investigation. The data and protocols presented in this guide provide a comprehensive framework for researchers to investigate the role of EZH2 in their specific areas of interest, ultimately contributing to the advancement of cancer research and drug development. By employing these methodologies, scientists can effectively dissect the intricate functions of EZH2 and evaluate the potential of its inhibitors as anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC1999 | Cell Signaling Technology [cellsignal.com]
- 8. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
UNC2400: A Technical Guide to a Negative Control for EZH2/1 Inhibition and its Relationship with Histone Methylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
UNC2400 is a chemical compound designed as a negative control for its potent analog, UNC1999, a dual inhibitor of the histone methyltransferases EZH2 (Enhancer of Zeste Homolog 2) and EZH1 (Enhancer of Zeste Homolog 1).[1] EZH2 and EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27). This methylation leads to the formation of H3K27me2 and H3K27me3, which are repressive histone marks associated with gene silencing.[2][3][4] this compound exhibits over 1,000-fold less potency against EZH2 and EZH1 compared to UNC1999, making it an invaluable tool for confirming that the cellular effects observed with UNC1999 are a direct result of EZH2/1 inhibition and not due to off-target effects.[1][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, comparative biochemical and cellular activity, and detailed experimental protocols for its use.
Mechanism of Action and Chemical Structure
This compound's lack of significant inhibitory activity stems from a subtle but critical structural modification compared to UNC1999. The chemical structure of this compound differs from UNC1999 by the addition of two N-methyl groups.[1] This modification is presumed to disrupt the key hydrogen bonds that UNC1999 forms with the side-chain carbonyl of Asn688 and the N-terminal nitrogen of His689 within the EZH2 SET domain.[1]
The parent compound, UNC1999, acts as a competitive inhibitor with respect to the cofactor S-adenosyl-L-methionine (SAM) and is non-competitive with the histone H3 peptide substrate.[5] Due to its structural similarity, this compound would occupy the same binding pocket but with a much lower affinity, resulting in negligible inhibition of methyltransferase activity at concentrations where UNC1999 is highly active.
Quantitative Data and Comparative Analysis
The following tables summarize the quantitative data for this compound in comparison to its active counterpart, UNC1999.
Table 1: In Vitro Biochemical Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | EZH2 | >13,000 | [1] |
| This compound | EZH1 | 62,000 ± 7,000 | Konze et al., 2013 |
| This compound | EZH2 Y641F | >200,000 | Konze et al., 2013 |
| UNC1999 | EZH2 | <10 | [1] |
| UNC1999 | EZH1 | 45 ± 3 | [5] |
| UNC1999 | EZH2 Y641N | <10 | Konze et al., 2013 |
Table 2: Cellular Activity and Toxicity
| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| This compound | MCF10A | H3K27me3 reduction | Little to no activity | [5] |
| This compound | DB | Cell proliferation (8 days) | Negligible effect at 3,000 nM | [5] |
| This compound | MCF10A | Cellular Toxicity (Resazurin assay) | 27,500 ± 1,300 | Konze et al., 2013 |
| UNC1999 | MCF10A | H3K27me3 reduction (72h) | 124 ± 11 | [5] |
| UNC1999 | DB | Cell proliferation (8 days) | 633 ± 101 | [5] |
| UNC1999 | MCF10A | Cellular Toxicity (Resazurin assay) | 19,200 ± 1,200 | Konze et al., 2013 |
Table 3: Selectivity Profile of this compound
| Methyltransferase | Activity | Reference |
| 15 other methyltransferases | Negligible | Konze et al., 2013 |
Relationship with G9a/GLP Histone Methyltransferases
There is no evidence to suggest a functional relationship between this compound and the histone methyltransferases G9a (EHMT2) and GLP (EHMT1). G9a and GLP are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), another repressive histone mark.[6][7] The selectivity of UNC1999, the active analog of this compound, has been profiled against a broad panel of methyltransferases, and it was found to be highly selective for EZH2 and EZH1.[5] Given that this compound was designed based on the UNC1999 scaffold and has been shown to be largely inactive against a panel of 15 other methyltransferases, it can be concluded that this compound does not inhibit G9a or GLP.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily from Konze et al., 2013, ACS Chemical Biology.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
-
Objective: To determine the IC50 values of compounds against EZH1 and EZH2.
-
Reagents:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2).
-
Histone H3 peptide (residues 21-44) as substrate.
-
S-[3H]-adenosylmethionine (SAM) as the methyl donor.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 1 mM PMSF, 50 mM NaCl.
-
-
Procedure:
-
Prepare serial dilutions of this compound in 10% DMSO.
-
In a 96-well plate, combine the PRC2 complex, histone H3 peptide, and this compound dilution.
-
Initiate the reaction by adding S-[3H]-adenosylmethionine.
-
Incubate the reaction mixture at 30°C for the desired time.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate (e.g., Multiscreen FB) to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated S-[3H]-adenosylmethionine.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter (e.g., Topcount).
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
In-Cell Western (ICW) Assay for H3K27me3 Levels
-
Objective: To measure the cellular potency of this compound in reducing H3K27me3 levels.
-
Cell Line: MCF10A (human breast epithelial cells).
-
Reagents:
-
Primary antibody: Rabbit anti-H3K27me3.
-
Secondary antibody: IRDye-conjugated anti-rabbit IgG.
-
DNA stain: DRAQ5 for normalization.
-
Fixative: 4% formaldehyde (B43269) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 1% BSA in PBS.
-
-
Procedure:
-
Seed MCF10A cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Block the cells with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween 20.
-
Incubate the cells with the IRDye-conjugated secondary antibody and DRAQ5 for 1 hour.
-
Wash the cells again.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the H3K27me3 signal and the DRAQ5 signal.
-
Normalize the H3K27me3 signal to the DRAQ5 signal to account for cell number.
-
Calculate the percent reduction in H3K27me3 levels relative to a DMSO-treated control and determine the IC50 value.
-
Cell Proliferation and Viability Assay
-
Objective: To assess the effect of this compound on cell growth and viability.
-
Cell Line: DB (diffuse large B-cell lymphoma) or MCF10A.
-
Reagent: Resazurin (AlamarBlue).
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 8 days for DB cells).
-
Add Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the resorufin (B1680543) product using a plate reader (excitation ~560 nm, emission ~590 nm).
-
The fluorescence intensity is proportional to the number of viable, metabolically active cells.
-
Calculate the percent inhibition of cell proliferation or the EC50 for cellular toxicity by comparing the fluorescence of treated cells to that of DMSO-treated control cells.
-
Visualizations: Signaling Pathways and Logical Relationships
The PRC2 Complex and Histone H3K27 Methylation
Caption: The PRC2 complex catalyzes the methylation of H3K27, leading to gene silencing.
UNC1999 and this compound Mechanism of Action
Caption: UNC1999 potently inhibits PRC2, while this compound shows negligible activity.
Experimental Workflow for Validating EZH2/1 Inhibition
Caption: Workflow using this compound to validate on-target effects of UNC1999.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of EZH2 by AMPK Suppresses PRC2 Methyltransferase Activity and Oncogenic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Development and Application of UNC2400 for Robust Epigenetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC2400, a critical tool in the field of epigenetics. Developed as a negative control for its potent counterpart, UNC1999, this compound is indispensable for validating the on-target effects of EZH2 and EZH1 inhibitors in cellular and in vivo studies. This document details its biochemical and cellular activities, provides comprehensive experimental protocols, and visualizes key pathways and workflows to facilitate its effective use in research and drug development.
Introduction to this compound: The Imperative of a Negative Control
In the realm of chemical biology, establishing the specific, on-target effects of a chemical probe is paramount. This compound was designed as a close structural analog of UNC1999, a potent, orally bioavailable dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3][4]
This compound features a subtle but critical structural modification—the addition of two N-methyl groups—that renders it over 1,000-fold less potent than UNC1999 against EZH2 and EZH1.[2][5] This dramatic loss of potency, despite its structural similarity to the active probe, makes this compound an ideal negative control. Its use allows researchers to distinguish the specific biological consequences of EZH2/EZH1 inhibition from potential off-target effects or compound-induced artifacts.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in comparison to its active analog, UNC1999, providing a clear basis for its use as a negative control.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) | Fold Difference (this compound vs. UNC1999) | Reference |
| UNC1999 | EZH2 (Wild-Type) | <10 | >1,300x | [5] |
| This compound | EZH2 (Wild-Type) | >13,000 | - | [5] |
| UNC1999 | EZH1 | 45 | >1,377x | [2][6] |
| This compound | EZH1 | 62,000 | - | [2][6] |
| UNC1999 | EZH2 (Y641N Mutant) | <50 | >4,000x | [2] |
| This compound | EZH2 (Y641F Mutant) | >200,000 | - | [2][6] |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| UNC1999 | MCF-10A | H3K27me3 Reduction | 124 | [2] |
| This compound | MCF-10A | H3K27me3 Reduction | >10,000 | [2] |
| UNC1999 | DB (EZH2 Y641N) | Cell Proliferation | 633 | [2] |
| This compound | DB (EZH2 Y641N) | Cell Proliferation | Negligible effect at 3,000 nM | [2] |
| UNC1999 | MCF-10A | Cytotoxicity | 19,200 | [2] |
| This compound | MCF-10A | Cytotoxicity | 27,500 | [2][7] |
Signaling Pathways and Logical Frameworks
The following diagrams illustrate the mechanism of action of EZH2/EZH1 and the logical basis for using this compound as a negative control.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard laboratory practices and the descriptions found in the cited literature.
In Vitro Histone Methyltransferase (HMT) Assay
This assay biochemically quantifies the inhibitory potency of compounds against EZH2/EZH1.
Workflow Diagram:
Methodology:
-
Reagents:
-
Recombinant human PRC2 complex (containing EZH2 or EZH1).
-
Histone H3 peptide (e.g., residues 21-44) as substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
UNC1999 and this compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
96-well assay plates.
-
Filter paper (e.g., P81 phosphocellulose).
-
Scintillation fluid.
-
-
Procedure: a. To each well of a 96-well plate, add assay buffer, the PRC2 enzyme complex, and the histone H3 peptide substrate. b. Add serial dilutions of UNC1999, this compound, or DMSO (vehicle control) to the appropriate wells. c. Pre-incubate the plate for 15 minutes at room temperature. d. Initiate the methylation reaction by adding [³H]-SAM. e. Incubate the reaction for 60 minutes at room temperature. f. Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper. g. Wash the filter paper extensively with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM. h. Air-dry the filter paper and place it in scintillation vials with scintillation fluid. i. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of inhibition against the log concentration of the compound. b. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Cellular H3K27me3 Quantification (In-Cell Western)
This assay measures the ability of compounds to reduce global H3K27me3 levels within cells.
Methodology:
-
Reagents:
-
Cell line of interest (e.g., MCF-10A).
-
UNC1999 and this compound dissolved in DMSO.
-
96-well cell culture plates.
-
Formaldehyde (B43269) for fixing cells.
-
Triton X-100 for permeabilization.
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-Histone H3 (for normalization).
-
Secondary antibodies: IRDye-conjugated Goat anti-Rabbit and Goat anti-Mouse.
-
DNA stain for normalization (e.g., DRAQ5).
-
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with serial dilutions of UNC1999, this compound, or DMSO for 72 hours.[2] c. Fix cells with 4% formaldehyde in PBS for 20 minutes. d. Permeabilize cells with 0.1% Triton X-100 in PBS. e. Block non-specific binding with blocking buffer for 90 minutes. f. Incubate with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C. g. Wash wells with PBS containing 0.1% Tween-20. h. Incubate with IRDye-conjugated secondary antibodies for 60 minutes in the dark. i. Wash wells again. j. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: a. Quantify the fluorescence intensity for both H3K27me3 and total H3. b. Normalize the H3K27me3 signal to the total H3 signal for each well. c. Plot the normalized signal against the log concentration of the compound to determine the cellular EC50.
Cell Viability and Proliferation Assay
This assay assesses the cytotoxic or anti-proliferative effects of the compounds.
Methodology:
-
Reagents:
-
Cell line of interest (e.g., DB cells, MCF-10A).
-
UNC1999 and this compound dissolved in DMSO.
-
96-well cell culture plates.
-
Resazurin-based reagent (e.g., AlamarBlue).
-
-
Procedure: a. Seed cells in a 96-well plate. b. After 24 hours, treat cells with serial dilutions of UNC1999, this compound, or DMSO. c. Incubate for the desired time period (e.g., 3 to 8 days).[2] d. Add the resazurin-based reagent to each well and incubate for 2-4 hours. e. Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable, metabolically active cells.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO-treated control cells. b. Plot the percentage of viability against the log concentration of the compound to determine the EC50 for cytotoxicity or proliferation inhibition.
Gene Expression Analysis (Microarray)
This experiment determines the transcriptional changes induced by EZH2/EZH1 inhibition.
Methodology:
-
Reagents & Equipment:
-
Cell line of interest (e.g., MLL-AF9 transformed leukemia cells).[5]
-
UNC1999 and this compound dissolved in DMSO.
-
RNA extraction kit.
-
Microarray platform (e.g., Agilent, Affymetrix).
-
Reagents for cDNA synthesis, labeling, and hybridization.
-
-
Procedure: a. Treat cells with UNC1999, this compound, or DMSO for a specified duration (e.g., 5 days).[8] b. Harvest cells and extract total RNA using a commercial kit, ensuring high quality and integrity. c. Synthesize and label cDNA from the extracted RNA. d. Hybridize the labeled cDNA to the microarray chip. e. Wash the chip to remove non-specifically bound probes. f. Scan the microarray chip to obtain raw signal intensity data.
-
Data Analysis: a. Normalize the raw data to account for technical variations. b. Perform statistical analysis to identify differentially expressed genes between UNC1999-treated cells and the control groups (DMSO and this compound). c. This compound-treated cells should show a gene expression profile similar to the DMSO control, confirming that the changes observed with UNC1999 are due to its specific inhibitory activity.[5] d. Perform pathway and gene set enrichment analysis (GSEA) to identify the biological processes affected by EZH2/EZH1 inhibition.
Conclusion
This compound is an essential, rigorously validated chemical tool for epigenetic research. Its structural similarity to the potent EZH2/EZH1 inhibitor UNC1999, combined with its profound lack of inhibitory activity, provides the necessary control to dissect the specific molecular consequences of PRC2 inhibition. By incorporating this compound into experimental designs, researchers can confidently attribute observed cellular phenotypes, such as changes in gene expression and cell proliferation, to the on-target activity of their active probes. This robust experimental design is critical for the validation of EZH2 and EZH1 as therapeutic targets and for the continued development of novel epigenetic drugs.
References
- 1. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Critical Role of UNC2400 as a Negative Control in EZH1/EZH2 Inhibition Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of epigenetics, the study of histone methyltransferases EZH1 and EZH2 has become a focal point for understanding cancer pathogenesis and developing novel therapeutic strategies. These enzymes, as the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), are responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a key epigenetic mark associated with transcriptional repression.[1][2][3] Dysregulation of EZH1 and EZH2 activity is implicated in a multitude of human cancers, making them attractive targets for drug development.[1][4][5]
A critical aspect of studying enzyme inhibitors is the ability to distinguish between on-target effects and non-specific or off-target cellular responses. This is where UNC2400, a close structural analog of the potent EZH1/EZH2 dual inhibitor UNC1999, plays an indispensable role.[1][6] this compound is specifically designed and utilized as an inactive negative control, enabling researchers to confidently attribute the biological effects observed with UNC1999 to the specific inhibition of EZH1 and EZH2.[1][6][7]
Understanding the UNC1999/UNC2400 Chemical Probe Pair
UNC1999 is a highly potent and selective, orally bioavailable small molecule inhibitor of both EZH1 and EZH2.[6][7] In contrast, this compound was generated by a subtle modification of UNC1999—the addition of two N-methyl groups.[1][6] This seemingly minor chemical change results in a dramatic loss of inhibitory activity, with this compound exhibiting over 1000-fold less potency against EZH2 compared to UNC1999.[6][8] This significant difference in potency, while maintaining a similar chemical structure, makes this compound an ideal negative control.
The use of such a closely related but inactive compound is a cornerstone of rigorous pharmacological studies. It allows researchers to perform parallel experiments with the active compound (UNC1999) and the inactive control (this compound) at the same concentrations. Any biological or cellular effects observed with UNC1999 but not with this compound can be confidently attributed to the on-target inhibition of EZH1/EZH2. Conversely, effects seen with both compounds are likely due to off-target interactions or the chemical scaffold itself.
Quantitative Data: A Comparative Analysis
The stark difference in the inhibitory capacity of UNC1999 and this compound is evident in their biochemical and cellular potencies. The following tables summarize the key quantitative data for both compounds.
| Compound | Target | IC50 (nM) | Reference |
| UNC1999 | EZH2 (Wild-Type) | <10 | [1] |
| UNC1999 | EZH2 (Y641N Mutant) | <50 | [6] |
| UNC1999 | EZH1 | 45 | [6] |
| This compound | EZH2 (Wild-Type) | >13,000 | [1] |
| This compound | EZH2 (Y641F Mutant) | >200,000 | [8] |
| This compound | EZH1 | 62,000 | [8] |
Table 1: Biochemical Inhibitory Potency. This table clearly demonstrates the significantly higher concentration of this compound required to inhibit EZH1 and EZH2 enzymatic activity compared to UNC1999.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| UNC1999 | MCF10A | H3K27me3 Reduction | 0.124 | [6] |
| UNC1999 | MCF10A | Cytotoxicity (Resazurin Assay) | 19.2 | [6] |
| This compound | MCF10A | H3K27me3 Reduction | Negligible Inhibition | [6] |
| This compound | MCF10A | Cytotoxicity (Resazurin Assay) | 27.5 | [6][8] |
| UNC1999 | DB (EZH2 Y641N) | Proliferation Inhibition | 0.633 | [6] |
| This compound | DB (EZH2 Y641N) | Proliferation Inhibition | No significant inhibition at 3µM | [6] |
Table 2: Cellular Activity and Cytotoxicity. This table highlights that while this compound shows minimal to no effect on H3K27me3 levels and cancer cell proliferation at concentrations where UNC1999 is highly active, it exhibits comparable cellular toxicity at much higher concentrations. This underscores the importance of using it as a control to differentiate specific anti-proliferative effects from general cytotoxicity.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the PRC2 signaling pathway and a typical experimental workflow utilizing this compound.
Caption: PRC2 signaling pathway and points of intervention.
Caption: Experimental workflow using this compound as a negative control.
Detailed Experimental Protocols
The following are generalized protocols for key experiments where this compound is used as a negative control, based on methodologies described in the literature.[1][6][9]
Biochemical Histone Methyltransferase (HMT) Assay
Objective: To determine the in vitro inhibitory activity of compounds on EZH1/EZH2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PRC2 complex (containing EZH2 or EZH1) is used as the enzyme source. A biotinylated histone H3 peptide (e.g., residues 21-44) serves as the substrate. S-adenosyl-L-[³H-methyl]methionine ([³H]-SAM) is used as the methyl donor.
-
Reaction Mixture: The assay is typically performed in a 96-well or 384-well plate. Each well contains the PRC2 complex, the histone H3 peptide substrate, and [³H]-SAM in an appropriate assay buffer.
-
Compound Incubation: Varying concentrations of UNC1999, this compound, or a vehicle control (e.g., DMSO) are added to the wells. The reaction is initiated by the addition of the enzyme or substrate.
-
Reaction and Quenching: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction is then stopped by the addition of a quenching solution (e.g., trichloroacetic acid).
-
Detection: The biotinylated histone H3 peptide is captured on a streptavidin-coated plate. The amount of incorporated [³H]-methyl is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell-Based H3K27me3 Quantification Assay (In-Cell Western)
Objective: To measure the effect of compounds on the levels of H3K27 trimethylation within cells.
Methodology:
-
Cell Seeding: Cells (e.g., MCF10A) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of UNC1999, this compound, or a vehicle control for a specified duration (e.g., 72 hours).
-
Cell Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent-based solution (e.g., Triton X-100).
-
Antibody Incubation: Cells are incubated with a primary antibody specific for H3K27me3 and a normalization antibody (e.g., total Histone H3). Following washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Quantification: The plate is scanned using an infrared imaging system. The fluorescence intensity for H3K27me3 is normalized to the intensity of total Histone H3 for each well.
-
Data Analysis: The normalized H3K27me3 levels are plotted against the compound concentration to determine the IC50 value for the reduction of this epigenetic mark.
Cell Proliferation/Viability Assay
Objective: To assess the impact of EZH1/EZH2 inhibition on cancer cell growth.
Methodology:
-
Cell Seeding: Cancer cells (e.g., DB cells, which have an EZH2 Y641N mutation) are seeded in 96-well plates.[6]
-
Compound Treatment: Cells are treated with various concentrations of UNC1999, this compound, or a vehicle control. The treatment duration can vary (e.g., 3 to 8 days), with media and compound being refreshed every few days.[6]
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as the resazurin (B115843) (AlamarBlue) or MTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control. EC50 values are determined from the dose-response curves.
Conclusion
The use of this compound as a negative control is a critical component of robust and reliable research into the function and therapeutic targeting of EZH1 and EZH2. By providing a chemically similar but biologically inert counterpart to the potent inhibitor UNC1999, this compound allows for the clear delineation of on-target pharmacological effects from non-specific cellular responses. The data and protocols presented in this guide underscore the importance of this chemical probe pair in advancing our understanding of PRC2-mediated gene regulation and in the development of novel epigenetic therapies for cancer and other diseases. Researchers are strongly encouraged to incorporate this negative control in their experimental designs to ensure the validity and reproducibility of their findings.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the EZH2 histone methyltransferase in cancer epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inactivity of UNC2400 on H3K27me3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of epigenetic modifications is crucial for understanding gene regulation in both normal physiological processes and disease states. One of the key players in this field is the enzyme Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3][4] The dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[2][5][6][7]
UNC1999 is a potent and selective small molecule inhibitor of both EZH2 and its close homolog EZH1.[8][9][10] To facilitate rigorous investigation of its on-target effects, a closely related but biologically inactive analog, UNC2400, was developed.[8][9][10][11] This molecule serves as a crucial negative control in cellular and biochemical assays to distinguish the specific effects of EZH2/EZH1 inhibition from potential off-target activities.[8][9][12][13] This technical guide provides an in-depth explanation of the molecular basis for this compound's inactivity towards H3K27me3, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Molecular Basis of this compound's Inactivity
The profound difference in activity between UNC1999 and this compound stems from a subtle but critical structural modification. This compound was intentionally designed by adding two N-methyl groups to the UNC1999 scaffold, one at the secondary amide and another at the pyridone moiety.[8][9]
Based on docking models of UNC1999 within the EZH2 catalytic domain, the secondary amide and the pyridone are predicted to form crucial hydrogen bonds with the side chains of residues Asn688 and His689, respectively.[9] These interactions are vital for the high-affinity binding and subsequent inhibition of the enzyme. The introduction of the N-methyl groups in this compound sterically hinders and electronically prevents the formation of these essential hydrogen bonds.[9] This disruption of the key binding interactions is the primary reason for this compound's dramatically reduced potency.
Quantitative Analysis of this compound Inactivity
The structural modifications in this compound translate to a greater than 1,000-fold decrease in inhibitory activity against EZH2 compared to UNC1999.[1][9][10][11][12][14] This has been consistently demonstrated across various biochemical and cellular assays.
Biochemical Inhibition Data
Biochemical assays directly measuring the enzymatic activity of purified EZH2 and EZH1 complexes unequivocally demonstrate the inert nature of this compound.
| Compound | Target Enzyme | IC50 (nM) | Fold Change (vs. UNC1999) |
| UNC1999 | EZH2 (Wild-Type) | <10[8] | - |
| This compound | EZH2 (Wild-Type) | >13,000[8] (>200,000)[1][14] | >1,300-fold |
| UNC1999 | EZH1 | 45[8][9] | - |
| This compound | EZH1 | 62,000[1][14] | ~1,378-fold |
| UNC1999 | EZH2 (Y641F Mutant) | <50 (approx.)[9] | - |
| This compound | EZH2 (Y641F Mutant) | >200,000[1] | >4,000-fold |
Cellular Activity Data
In cell-based assays, this compound fails to reduce the levels of H3K27me3 or impact the proliferation of cancer cells dependent on EZH2 activity, even at concentrations where UNC1999 is highly effective.
| Assay | Cell Line | Compound | Concentration | Outcome |
| H3K27me3 Levels | DB (DLBCL) | UNC1999 | 3,000 nM | Significant decrease in H3K27me3[9] |
| H3K27me3 Levels | DB (DLBCL) | This compound | 3,000 nM | No significant change in H3K27me3[9] |
| Cell Proliferation | DB (DLBCL) | UNC1999 | 3,000 nM (8 days) | Significant inhibition of proliferation[9] |
| Cell Proliferation | DB (DLBCL) | This compound | 3,000 nM (8 days) | Negligible effect on proliferation[9] |
| Cellular Toxicity | MCF10A | UNC1999 | - | EC50 = 19,200 nM[9] |
| Cellular Toxicity | MCF10A | This compound | - | EC50 = 27,500 nM[9] |
Experimental Protocols
Detailed methodologies are essential for accurately assessing the activity of histone methyltransferase inhibitors. Below are representative protocols for key experiments.
In Vitro EZH2 Inhibition Assay (Radiometric)
This biochemical assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in an appropriate buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100).
-
Enzyme and Substrate: Add the purified five-member PRC2 complex (containing EZH2, EED, SUZ12, RbAP48, and AEBP2) to a final concentration of ~20 nM.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., UNC1999 or this compound) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Substrate Addition: Add the histone H3 peptide substrate (e.g., H3 residues 21-44) to a final concentration of ~1.5 µM.
-
Initiation: Start the reaction by adding the cofactor [3H]-SAM to a final concentration of ~1 µM.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which captures the peptide substrate. Wash away unincorporated [3H]-SAM.
-
Quantification: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Quantification (Western Blot)
This method is used to determine the global levels of H3K27me3 in cells following treatment with an inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., DB cells) at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of UNC1999, this compound, or DMSO vehicle control for a specified duration (e.g., 72 hours).
-
Histone Extraction: Harvest the cells and lyse them using a hypotonic buffer to isolate the nuclei. Extract histones from the nuclear pellet using an acid extraction protocol (e.g., with 0.2 M HCl).
-
Protein Quantification: Neutralize the acid and quantify the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of histone protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in methylation levels.
Visualizations
PRC2 Signaling Pathway and Inhibitor Action
Caption: PRC2-mediated H3K27 trimethylation pathway and the differential effects of UNC1999 and this compound.
Structural Basis for this compound Inactivity
Caption: Disruption of hydrogen bonding by N-methylation in this compound prevents EZH2 binding.
Experimental Workflow for Inhibitor Validation
Caption: A generalized workflow for validating the inactivity of a negative control like this compound.
Conclusion
This compound serves as an exemplary negative control for its active counterpart, UNC1999. Its inactivity is not a random occurrence but a result of rational chemical design. By specifically methylating the nitrogen atoms involved in crucial hydrogen bonding with the EZH2 catalytic site, its inhibitory potency is reduced by over three orders of magnitude. This profound and well-characterized loss of function makes this compound an indispensable tool for researchers, allowing for the confident attribution of observed biological effects to the specific inhibition of EZH2 and EZH1, thereby preventing misinterpretation of data arising from potential off-target effects. The rigorous use of such paired active/inactive probes is a cornerstone of high-quality chemical biology and drug discovery research.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorxiv.org [biorxiv.org]
- 14. UNC 2400 | CAS 1433200-49-7 | this compound | Tocris Bioscience [tocris.com]
UNC2400: A Technical Guide for the Study of Polycomb Repressive Complex 2 (PRC2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity.[1][2] Its catalytic subunit, either EZH1 or EZH2, methylates histone H3 on lysine (B10760008) 27 (H3K27), leading to the formation of H3K27me3, a hallmark of silent chromatin.[1][2][3] Dysregulation of PRC2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[4][5][6] UNC2400 is a crucial tool for studying PRC2 function, serving as a high-quality negative control for its potent inhibitor counterpart, UNC1999.[7][8] This technical guide provides an in-depth overview of this compound, its biochemical and cellular activities, and detailed protocols for its use in PRC2 research.
This compound: A Negative Control for a Potent PRC2 Inhibitor
This compound was rationally designed as a negative control for UNC1999, a potent dual inhibitor of EZH1 and EZH2.[7][8] The chemical structures of UNC1999 and this compound are nearly identical, with the critical difference being the methylation of the amide and pyridone nitrogens in this compound.[7] This subtle modification dramatically reduces its binding affinity and inhibitory activity against PRC2, making it an ideal tool to distinguish on-target effects of UNC1999 from off-target cellular responses.[7]
Biochemical and Cellular Activity
This compound exhibits significantly diminished activity against PRC2 components compared to UNC1999, validating its role as a negative control.
Biochemical Activity
In biochemical assays, this compound demonstrates over a 1000-fold decrease in potency against EZH2 compared to UNC1999.[7]
| Target | This compound IC50 (nM) | UNC1999 IC50 (nM) |
| EZH1 | 62,000 | 45 |
| EZH2 (Wild-Type) | 13,000 | <10 |
| EZH2 (Y641F Mutant) | >200,000 | Not specified |
| Table 1: Comparative biochemical potency of this compound and UNC1999 against PRC2 catalytic subunits.[4] |
The mechanism of inhibition for the parent compound, UNC1999, has been shown to be competitive with the cofactor S-adenosylmethionine (SAM) and non-competitive with the histone H3 substrate.
Cellular Activity
Consistent with its biochemical profile, this compound shows minimal effects in cell-based assays.
| Assay | Cell Line | This compound Effect | UNC1999 Effect |
| H3K27me3 Levels | MCF10A | Negligible inhibition | IC50 = 124 nM |
| Cell Proliferation | DB (EZH2 Y641N mutant) | No significant inhibition at 3000 nM | EC50 = 633 nM |
| Cellular Toxicity | MCF10A | EC50 = 27,500 nM | EC50 = 19,200 nM |
| Table 2: Comparative cellular activity of this compound and UNC1999.[4] |
Notably, the cellular toxicity of this compound is comparable to that of UNC1999, suggesting that the observed low toxicity of UNC1999 is likely independent of its potent EZH1/2 inhibition.[4]
Signaling Pathways and Experimental Workflows
PRC2 Signaling Pathway
The core PRC2 complex consists of four subunits: EZH1/2, SUZ12, EED, and RBBP4/7.[3][9][10] This complex catalyzes the trimethylation of H3K27, leading to transcriptional repression.
Caption: PRC2 core complex and the inhibitory action of UNC1999 and this compound.
Experimental Workflow: Evaluating PRC2 Inhibition
A typical workflow to assess the efficacy of a PRC2 inhibitor using this compound as a negative control involves a series of biochemical and cellular assays.
Caption: A generalized workflow for characterizing PRC2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radiometric EZH2 Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RBBP4/7, and AEBP2)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Histone H3 (1-25) peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT
-
UNC1999 and this compound compounds
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRC2 enzyme (e.g., 5 nM), and histone H3 peptide (e.g., 20 µM).
-
Add varying concentrations of UNC1999 or this compound to the wells of a 96-well plate. Include a DMSO control.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Western Blot for H3K27me3 and EZH2
This protocol details the detection of changes in global H3K27me3 levels and total EZH2 protein in cultured cells.
Materials:
-
Cell culture medium and supplements
-
UNC1999 and this compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of UNC1999 or this compound (and a DMSO control) for a specified duration (e.g., 72 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
In-Cell Western (ICW) Assay for H3K27me3
The ICW assay allows for the quantification of histone modifications in a high-throughput format.
Materials:
-
Cells and culture medium
-
96-well or 384-well clear-bottom plates
-
UNC1999 and this compound
-
Formaldehyde (B43269) (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody: anti-H3K27me3
-
Infrared dye-conjugated secondary antibody (e.g., IRDye 800CW)
-
DNA stain for normalization (e.g., DRAQ5 or Sapphire700)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a multi-well plate and treat with compounds as described for Western blotting.
-
Fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton X-100 for 20 minutes.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the anti-H3K27me3 primary antibody overnight at 4°C.
-
Wash the cells multiple times.
-
Incubate the cells with the infrared dye-conjugated secondary antibody and the DNA normalization stain for 1 hour at room temperature in the dark.
-
Wash the cells multiple times.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K27me3 and normalize it to the DNA stain signal.
Cell Proliferation/Viability Assay (MTT or AlamarBlue)
These colorimetric/fluorometric assays measure the metabolic activity of cells as an indicator of viability and proliferation.
Materials (AlamarBlue):
-
Cells and culture medium
-
96-well plates
-
UNC1999 and this compound
-
AlamarBlue reagent
-
Fluorescence plate reader
Procedure (AlamarBlue):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of UNC1999 or this compound for the desired time period (e.g., 3-8 days).
-
Add AlamarBlue reagent (typically 10% of the culture volume) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage of the DMSO control and determine EC50 values.
Conclusion
This compound is an indispensable tool for researchers studying the biological roles of PRC2. Its structural similarity to the potent inhibitor UNC1999, combined with its dramatically reduced biochemical and cellular activity, provides a rigorous method for confirming that the observed effects of UNC1999 are due to the specific inhibition of EZH1 and EZH2. The use of this compound in conjunction with the experimental protocols outlined in this guide will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of PRC2 in health and disease and aiding in the development of novel epigenetic therapies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. PRC2 - Wikipedia [en.wikipedia.org]
- 4. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 5. SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The Use of UNC2400 as a Negative Control in Cell-Based Assays
Introduction
UNC2400 is a crucial chemical tool for researchers studying the roles of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1). It is a close structural analog of UNC1999, a potent dual inhibitor of EZH1 and EZH2.[1][2] However, due to specific methylations at both amide nitrogens, this compound exhibits more than a 1,000-fold decrease in potency against these enzymes.[2] This makes this compound an ideal negative control for cell-based experiments, enabling researchers to distinguish the on-target effects of EZH1/2 inhibition by UNC1999 from any potential off-target or non-specific cellular effects.[3]
Mechanism of Action
EZH2 and EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). This complex catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a post-translational modification that leads to chromatin compaction and transcriptional repression.[1][4] Overexpression or hyperactive mutations of EZH2 are implicated in various cancers, making it a key therapeutic target.[2][5]
The active compound, UNC1999, inhibits the enzymatic activity of EZH1 and EZH2, leading to a global reduction in H3K27me3 levels. This, in turn, de-represses the expression of target genes, including tumor suppressors, which can induce anti-proliferative effects, apoptosis, and cellular differentiation.[3][6] this compound, being largely inactive against EZH1/2, should not produce these effects at concentrations where UNC1999 is active.[2][3] Therefore, comparing the cellular phenotype induced by UNC1999 to that of this compound is essential for validating that the observed biological response is a direct consequence of EZH1/2 inhibition.
Data Presentation: Comparative Activity
The following tables summarize the quantitative biochemical and cellular data for UNC1999 and its negative control, this compound.
Table 1: Biochemical Inhibitory Potency (IC₅₀)
| Compound | Target | IC₅₀ (µM) | Fold Difference | Reference |
|---|---|---|---|---|
| UNC1999 | EZH2 | <0.015 | >1000x | [2] |
| This compound | EZH2 | 13 | [1] | |
| UNC1999 | EZH1 | 0.047 | ~1300x | [7] |
| This compound | EZH1 | 62 | |[7] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| UNC1999 | H3K27me3 Reduction | MCF10A | 0.124 | [2] |
| This compound | H3K27me3 Reduction | MCF10A | Little to no activity | [2] |
| UNC1999 | Cell Viability | MCF10A | ~27 | [1][2] |
| This compound | Cell Viability | MCF10A | 27.5 | [1] |
| UNC1999 | Cell Proliferation | DB | Potent Inhibition | [2] |
| This compound | Cell Proliferation | DB | No significant inhibition (at 3µM) |[1][2] |
Note: The similar low toxicity in a non-sensitive cell line (MCF10A) versus the differential effect on proliferation in a sensitive cell line (DB) highlights UNC1999's on-target activity and the utility of this compound as a negative control.[2]
Experimental Protocols
The following are detailed protocols for key experiments where this compound is used as a negative control alongside its active counterpart, UNC1999.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/MTS or CCK-8)
This protocol assesses the effect of UNC1999 and this compound on cell metabolic activity, a proxy for cell viability and proliferation.[8]
Materials:
-
Cells of interest (e.g., DB cells, MCF10A cells)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
UNC1999 and this compound (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
MTT, MTS, or CCK-8 reagent[1]
-
Solubilization buffer (for MTT assay)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of UNC1999 and this compound in culture medium. A typical concentration range for UNC1999 might be 0.1 nM to 50 µM, while this compound is often tested at a high concentration (e.g., 3-10 µM) where UNC1999 shows a clear effect.[1] Prepare a vehicle control with the same final DMSO concentration (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[2]
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. Add 100 µL of solubilization solution and incubate overnight at 37°C, protecting from light.[8]
-
For MTS/CCK-8: Add 20 µL of the reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
-
Data Acquisition: Gently mix the plate and measure the absorbance on a plate reader. For MTT and MTS, read at ~490-570 nm. For CCK-8, read at ~450 nm.
-
Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated cells (set as 100% viability). Plot the dose-response curves to determine IC₅₀ values.
Protocol 2: Western Blot for H3K27me3 and EZH2 Levels
This protocol is used to directly measure the on-target effect of UNC1999 (reduction of H3K27me3) and confirm the inactivity of this compound.[2][3]
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
UNC1999, this compound, and vehicle (DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane[10]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3, anti-EZH2, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells to be 60-70% confluent at the time of harvest. Treat cells with the desired concentrations of UNC1999, this compound, or vehicle for a specified time (e.g., 72-96 hours).[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Gel Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is better for resolving small histone proteins).[10] Run the gel and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies (e.g., anti-H3K27me3 and anti-Total H3) overnight at 4°C, diluted in blocking buffer.[9]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the H3K27me3 signal to the Total Histone H3 signal. Compare the levels across treatment groups. UNC1999 should show a dose-dependent decrease in H3K27me3, while this compound and vehicle should not.[2][3]
References
- 1. apexbt.com [apexbt.com]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UNC 2400 (4905) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols: UNC2400 for Control Experiments
Introduction
UNC2400 is a crucial reagent for researchers studying the function of the lysine (B10760008) methyltransferases EZH2 and EZH1. It was specifically designed as a negative control for UNC1999, a potent and orally bioavailable dual inhibitor of EZH2 and EZH1.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] Due to its high structural similarity to UNC1999 but significantly reduced potency, this compound is an ideal tool to differentiate on-target effects of EZH2/EZH1 inhibition from off-target or compound-specific effects.[1] this compound exhibits over 1,000-fold lower potency against EZH2 compared to UNC1999, making it inactive in cellular assays at concentrations where UNC1999 shows robust activity.[1][2][3]
These application notes provide recommended concentrations and detailed protocols for using this compound in control experiments.
Data Presentation: this compound Potency and Cellular Activity
The following tables summarize the biochemical and cellular characteristics of this compound, providing a basis for its use as a negative control.
Table 1: Biochemical Potency of this compound
| Target Enzyme | IC50 (nM) | Reference |
| EZH2 (wild-type) | 13,000 | [1][2] |
| EZH1 (wild-type) | 62,000 | [2] |
| EZH2 (Y641F mutant) | >200,000 | [2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Observation | Reference |
| H3K27me3 Reduction | MCF10A | Up to 10,000 nM | Little to no activity | [1] |
| H3K27me3 Reduction | DB (EZH2 Y641N) | 3,000 nM | No significant reduction | [1][2] |
| Cell Proliferation | DB (EZH2 Y641N) | 3,000 nM | Negligible effect | [1][2] |
| Cellular Toxicity (Resazurin Assay) | Not specified | EC50 = 27,500 nM | Low cellular toxicity | [1][2] |
Based on these data, a concentration range of 1 µM to 5 µM is recommended for this compound in cellular control experiments. This range is well below its cytotoxic concentration and is where the active analog, UNC1999, typically shows significant on-target effects. A concentration of 3 µM has been specifically shown to be an effective negative control concentration.[1][2]
Mandatory Visualizations
Caption: EZH2/1 signaling pathway and points of intervention.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Western Blot for Cellular H3K27 Trimethylation
This protocol determines the effect of this compound on the levels of H3K27me3 in cells, using its active analog UNC1999 as a positive control for inhibition.
Materials:
-
Cell line of interest (e.g., MCF10A, DB)
-
Complete cell culture medium
-
This compound (powder or DMSO stock)
-
UNC1999 (powder or DMSO stock)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Histone extraction buffer
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and UNC1999 in complete medium. A recommended concentration for this compound is 3 µM.[1][2] Include a vehicle control (DMSO) at the same final concentration used for the compounds.
-
Remove the existing medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells and extract histones according to a preferred laboratory protocol (e.g., acid extraction).
-
-
Protein Quantification: Determine the protein concentration of each extract using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-20 µg) onto a 15% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities. The H3K27me3 signal should be normalized to the total H3 signal. Expect to see a significant reduction in the H3K27me3 signal with UNC1999 treatment, but not with this compound or DMSO treatment.[1]
-
Protocol 2: Cell Viability and Proliferation Assay
This protocol assesses the general cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
96-well clear-bottom black plates
-
This compound and UNC1999
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 30 µM). Include a positive control for toxicity if desired, and a vehicle (DMSO) control.
-
Incubation: Incubate for the desired period (e.g., 72 hours). For proliferation assays, the incubation can be extended up to 8 days, with the medium and compound being refreshed every 3 days.[1]
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence at 590 nm with excitation at 560 nm.
-
Analysis: Normalize the fluorescence readings to the vehicle-treated wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the EC50 value. This compound should show low cytotoxicity, with an EC50 value around 27.5 µM.[1][2]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the physical binding of a compound to its target protein within the cell.[4][5][6][7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line expressing the target protein (EZH2)
-
This compound and a known binder (e.g., UNC1999)
-
PBS and protease inhibitor cocktail
-
PCR tubes or strips
-
Thermal cycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Ultracentrifuge
-
Equipment for protein detection (e.g., Western Blot setup)
Procedure:
-
Cell Culture and Treatment: Grow cells to high confluency. Treat the cell suspension with this compound (e.g., 3 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble EZH2 in each sample by Western Blot.
-
-
Data Interpretation:
-
Plot the amount of soluble EZH2 (relative to the unheated control) against the temperature for both the this compound-treated and vehicle-treated samples.
-
A known binder like UNC1999 should produce a rightward shift in the melting curve, indicating stabilization.
-
As an inactive control, This compound should not cause a significant shift in the EZH2 melting curve compared to the vehicle control, confirming its lack of target engagement in the cellular environment.
-
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC2400 in Western Blot Analysis
Application Notes: The Role of UNC2400 as a Negative Control
This compound is a crucial reagent for researchers in epigenetics and drug development, specifically for those studying the function and inhibition of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1. It is a close structural analog of UNC1999, a potent, cell-permeable, dual inhibitor of EZH2 and EZH1. However, this compound itself is designed to be biologically inactive, exhibiting over 1,000-fold lower potency than UNC1999.[1] This property makes this compound an ideal negative control for experiments utilizing UNC1999.
The primary application of this compound is to differentiate the specific, on-target effects of EZH2/EZH1 inhibition from any potential off-target or non-specific effects of the chemical scaffold shared with UNC1999. In the context of western blot analysis, this is critical for validating that an observed change in protein levels or post-translational modifications is a direct consequence of inhibiting the intended enzyme. For example, treatment of cells with UNC1999 is expected to decrease the global levels of Histone H3 Lysine 27 trimethylation (H3K27me3), the catalytic product of EZH2. A parallel experiment using this compound at the same concentration should show no significant change in H3K27me3 levels.[2][3] This comparison provides strong evidence that the observed effect of UNC1999 is due to its specific inhibition of EZH2/EZH1 activity.
Data Presentation: this compound vs. UNC1999
The following table summarizes the key quantitative data for this compound and its active analog, UNC1999, highlighting the significant difference in potency.
| Compound | Target(s) | IC50 (EZH2) | IC50 (EZH1) | Cellular H3K27me3 Inhibition IC50 | Cellular Toxicity EC50 (MCF10A) | Reference(s) |
| UNC1999 | EZH2 / EZH1 | <10 nM | 45 nM | 124 nM | 19.2 µM | [2][3][4] |
| This compound | (Negative Control) | 13 µM | 62 µM | Negligible Inhibition | 27.5 µM | [2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway involving EZH2 and the experimental workflow for using this compound in a western blot experiment.
Experimental Protocol: Western Blot Analysis of H3K27me3 Following UNC1999/UNC2400 Treatment
This protocol provides a detailed methodology for assessing the effects of the EZH2/EZH1 inhibitor UNC1999, using this compound as a negative control, on the levels of H3K27me3 in cultured cells.
I. Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., DB, MCF10A, or other cancer cell lines with known EZH2 activity).
-
Compounds: UNC1999 (EZH2/EZH1 inhibitor), this compound (negative control), Vehicle (e.g., DMSO).
-
Cell Culture: Complete growth medium, flasks/plates, PBS.
-
Lysis Buffer: RIPA buffer or a specialized histone extraction buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Acrylamide gels (e.g., 4-15% gradient), running buffer, loading buffer (e.g., Laemmli).
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, transfer system.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-H3K27me3
-
Rabbit or Mouse anti-Total Histone H3 (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
II. Experimental Procedure
A. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Prepare stock solutions of UNC1999 and this compound in DMSO.
-
Treat cells with the desired concentrations of UNC1999 and this compound. A typical concentration for UNC1999 might be in the range of 100 nM to 5 µM, while this compound should be used at the same concentration as UNC1999 for a direct comparison.[3]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the compound-treated wells).
-
Incubate the cells for the desired time period (e.g., 48-72 hours) to allow for changes in histone methylation.
B. Lysate Preparation (Histone Extraction)
-
After treatment, wash cells twice with ice-cold PBS.
-
For total cell lysate, add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors directly to the plate. Scrape the cells, collect the lysate, and keep on ice.
-
For histone-specific extraction, follow a published acid extraction protocol for isolating histones to enrich the sample for the target proteins.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (the protein lysate) and transfer to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
C. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved. Histones are small proteins (~15-17 kDa), so ensure the run time is appropriate.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols. A 0.2 µm pore size membrane is recommended for better retention of small proteins like histones.
-
Confirm successful transfer by staining the membrane with Ponceau S.
D. Immunoblotting and Detection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against H3K27me3, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
After imaging, the membrane can be stripped and re-probed for the loading control (Total Histone H3). Follow the same immunoblotting steps (from blocking onwards) with the anti-H3 primary antibody.
III. Data Analysis and Interpretation
-
Use densitometry software to quantify the band intensity for H3K27me3 and Total H3 for each sample.
-
Normalize the H3K27me3 signal to the Total H3 signal for each lane to correct for any loading variations.
-
Compare the normalized H3K27me3 levels across the different treatment groups (Vehicle, UNC1999, this compound).
-
Expected Outcome: A significant decrease in the H3K27me3/Total H3 ratio should be observed in the UNC1999-treated samples compared to the vehicle control. The this compound-treated samples should show no significant difference in this ratio compared to the vehicle control, thus confirming the specificity of the UNC1999-induced effect.[3]
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
Application Notes and Protocols for UNC2400 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2400 is a chemical probe frequently utilized in epigenetic research as a negative control for its structurally similar and potent counterpart, UNC1999.[1] UNC1999 is a powerful inhibitor of the histone methyltransferases EZH2 and EZH1, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[2][3] The PRC2 complex, through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), plays a critical role in transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for drug discovery.[2][3] this compound, with its dramatically reduced inhibitory activity, serves as an essential tool to ensure that the observed effects in cellular assays are due to the specific inhibition of EZH2/1 by UNC1999 and not due to off-target effects of the chemical scaffold.[1] These application notes provide detailed protocols for the use of this compound as a negative control in chromatin immunoprecipitation (ChIP) assays designed to study the effects of EZH2/1 inhibition on histone methylation.
Mechanism of Action of this compound (as a Negative Control)
This compound was designed based on the structure of UNC1999.[1] The key difference lies in the methylation of two nitrogen atoms in this compound, which are critical for forming hydrogen bonds with the EZH2 protein.[1] This modification abolishes the key interactions required for potent inhibition, resulting in a molecule that is structurally very similar to UNC1999 but has over 1,000-fold less potency against EZH2.[1] This significant difference in activity makes this compound an ideal negative control for UNC1999 in cell-based assays.[1]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in comparison to UNC1999, highlighting its suitability as a negative control.
| Compound | Target | IC50 (nM) | Potency Fold Difference | Reference |
| UNC1999 | EZH2 | < 10 | >1000x vs this compound | [1] |
| EZH1 | 45 ± 3 | >1000x vs this compound | [1] | |
| This compound | EZH2 | 13,000 ± 3,000 | - | [1] |
| EZH1 | 62,000 | - | [2] | |
| EZH2 Y641F | >200,000 | - | [2] |
In cellular assays using MCF10A cells, UNC1999 effectively reduced H3K27me3 levels with an IC50 of 124 ± 11 nM, while this compound showed negligible inhibition of H3K27me3 levels.[1] Both compounds displayed similar low cell toxicity.[1]
Signaling Pathway of EZH2
The following diagram illustrates the central role of EZH2 within the PRC2 complex and its impact on gene transcription.
Caption: EZH2, as part of the PRC2 complex, catalyzes the trimethylation of H3K27, leading to gene repression.
Chromatin Immunoprecipitation (ChIP) Experimental Protocol
This protocol provides a detailed methodology for a ChIP assay to investigate the effect of EZH2 inhibition. This compound should be used as a negative control alongside the active inhibitor (e.g., UNC1999) and a vehicle control (e.g., DMSO).
I. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the EZH2 inhibitor (e.g., UNC1999), this compound (at the same concentration as the inhibitor), or vehicle control (e.g., DMSO) for the desired time period.
II. Cross-linking
-
Add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.[4]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.[4]
-
Incubate for 5 minutes at room temperature.[4]
-
Wash the cells twice with ice-cold PBS.[4]
III. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).
-
Incubate on ice to lyse the cell membrane.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
IV. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the primary antibody (e.g., anti-H3K27me3) or a negative control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Incubate for 2-4 hours at 4°C with rotation.
V. Washing
-
Wash the bead-antibody-chromatin complexes sequentially with the following buffers to remove non-specific binding:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
-
Perform each wash for 5-10 minutes at 4°C with rotation.
VI. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).[5]
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.[5]
-
Treat with RNase A and then Proteinase K to remove RNA and protein.[5]
VII. DNA Purification
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water or a suitable buffer.
VIII. Data Analysis
-
Quantify the enriched DNA using quantitative PCR (qPCR) with primers specific to target gene promoters known to be regulated by EZH2.
-
Alternatively, prepare the DNA for high-throughput sequencing (ChIP-Seq) for genome-wide analysis.[6][7]
-
Analyze the data by comparing the enrichment in the inhibitor-treated samples to the this compound-treated and vehicle-treated samples.
Experimental Workflow for ChIP
The following diagram outlines the key steps in the Chromatin Immunoprecipitation protocol.
Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.
Drug Development Applications
In the context of drug development, this compound is an indispensable tool for validating the on-target effects of EZH2 inhibitors.[3] By demonstrating that the biological effects and changes in H3K27me3 levels observed with a potent inhibitor like UNC1999 are not replicated with the inactive control this compound, researchers can confidently attribute these effects to the specific inhibition of EZH2.[1] This is a critical step in preclinical studies to ensure the specificity of a drug candidate and to understand its mechanism of action.[8][9] The use of such well-characterized chemical probe pairs strengthens the rationale for advancing therapeutic candidates into further development stages.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. EZH2: biology, disease, and structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChIP Protocol | Proteintech Group [ptglab.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-scale, quantitative protein assays on a high-throughput DNA sequencing chip - preLights [prelights.biologists.com]
- 7. Analyzing histone ChIP-seq data with a bin-based probability of being signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology Studies in Drug Development | Lonza [bioscience.lonza.com]
- 9. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for UNC2400 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of UNC2400, a chemical tool used in cancer research. Primarily utilized as a negative control for its potent analog UNC1999, this compound is instrumental in elucidating the epigenetic mechanisms of cancer progression, particularly those involving the Polycomb Repressive Complex 2 (PRC2).
Introduction
This compound is a close structural analog of UNC1999, a potent and selective inhibitor of the histone methyltransferases EZH2 (Enhancer of Zeste Homolog 2) and EZH1.[1][2] EZH2 is the catalytic subunit of the PRC2, which mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target. This compound, exhibiting over 1,000-fold less potency than UNC1999, serves as an essential negative control in cell-based assays to ensure that the observed biological effects of UNC1999 are due to the specific inhibition of EZH2/1 and not off-target effects.[1][2]
Mechanism of Action
This compound and its active counterpart, UNC1999, target the enzymatic activity of EZH2 and EZH1. By competitively inhibiting the S-adenosylmethionine (SAM) cofactor binding site, UNC1999 potently blocks the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes. Due to a subtle structural modification, this compound has significantly reduced affinity for the SAM binding pocket, resulting in its weak inhibitory activity.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of this compound in comparison to its active analog, UNC1999.
Table 1: In Vitro Inhibitory Activity of this compound and UNC1999
| Compound | Target | IC50 (µM) |
| This compound | EZH2 | 13 |
| EZH1 | 62 | |
| EZH2 (Y641F) | >200 | |
| UNC1999 | EZH2 | ~0.005 |
Data sourced from Konze et al., 2013.
Table 2: Cellular Activity of this compound and UNC1999 in Cancer Cell Lines
| Cell Line | Assay | Compound | EC50 / Effect |
| MCF10A (Breast; WT EZH2) | H3K27me3 Reduction (ICW) | This compound | Negligible Inhibition |
| Cell Viability (Resazurin) | This compound | 27.5 µM | |
| H3K27me3 Reduction (ICW) | UNC1999 | 0.124 µM | |
| Cell Viability (Resazurin) | UNC1999 | 19.2 µM | |
| DB (DLBCL; EZH2 Y641N) | Cell Proliferation | This compound (3 µM, 8 days) | No significant inhibition |
| H3K27me3 Levels (Western Blot) | This compound (3 µM, 3 days) | No significant reduction | |
| EZH2 Levels (Western Blot) | This compound (3 µM, 3 days) | No significant reduction | |
| Cell Proliferation | UNC1999 | EC50 = 0.633 µM | |
| H3K27me3 Levels (Western Blot) | UNC1999 (3 µM, 3 days) | Significant reduction | |
| EZH2 Levels (Western Blot) | UNC1999 (3 µM, 3 days) | No significant change |
Data sourced from Konze et al., 2013.[1]
Experimental Protocols
Cell Culture
-
MCF10A Cells: Grown in DMEM/F12 media supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.
-
DB Cells: Culture conditions as per standard protocols for diffused large B-cell lymphoma cell lines.
Protocol 1: Cell Viability/Proliferation Assay (Resazurin-based)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
96-well, black-walled, clear-bottom tissue culture plates
-
Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)
-
Fluorescence plate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and UNC1999 in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours for MCF10A, up to 8 days for DB cells).
-
Add resazurin solution to each well at a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.
Protocol 2: In-Cell Western (ICW) for H3K27me3 Levels
This high-throughput immunofluorescence-based assay quantifies the levels of H3K27me3 within cells.
Materials:
-
96-well, black-walled, clear-bottom tissue culture plates
-
4% Formaldehyde (B43269) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA, 5% goat serum in PBS
-
Primary Antibody: Anti-H3K27me3 (e.g., Diagenode MAb-181-050)
-
Secondary Antibody: IRDye® 800CW conjugated anti-mouse IgG (LI-COR)
-
Nuclear Stain: DRAQ5™ (Cell Signaling Technology)
-
LI-COR Odyssey® Infrared Imaging System
Procedure:
-
Seed MCF10A cells in a 96-well plate and treat with this compound or UNC1999 as described in Protocol 1 for 72 hours.
-
Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells five times with 0.1% Triton X-100 in PBS.
-
Block the cells with Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary anti-H3K27me3 antibody (diluted 1:4000 in Blocking Buffer) overnight at 4°C.
-
Wash the wells five times with 0.1% Tween 20 in PBS.
-
Incubate with a cocktail of IRDye® 800CW secondary antibody (1:1000 in LI-COR Blocking Buffer) and DRAQ5™ for 1 hour at room temperature, protected from light.
-
Wash the wells five times with 0.1% Tween 20 in PBS.
-
Scan the plate on a LI-COR Odyssey® scanner at 700 nm (for DRAQ5™ signal, representing cell number) and 800 nm (for H3K27me3 signal).
-
Quantify the fluorescence intensity. Normalize the 800 nm signal to the 700 nm signal to correct for variations in cell number.
Protocol 3: Western Blot for EZH2 and H3K27me3
This protocol is used to qualitatively and semi-quantitatively assess the levels of total EZH2 and H3K27me3.
Materials:
-
Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-EZH2, Anti-H3K27me3, Anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells (e.g., DB cells) with this compound or UNC1999 for the desired duration (e.g., 3 days).
-
Harvest and lyse the cells in ice-cold Lysis Buffer. For histone analysis, acid extraction of histones may be performed for cleaner results.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, and anti-H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify band intensities, normalizing to the loading control (Total Histone H3 for H3K27me3, and a housekeeping protein like beta-actin for EZH2).
Conclusion
This compound is an indispensable tool for researchers studying the role of EZH2 and the PRC2 complex in cancer. Its lack of significant inhibitory activity makes it the ideal negative control to validate findings obtained with potent EZH2 inhibitors like UNC1999. The provided protocols offer a starting point for incorporating this compound into studies investigating the epigenetic regulation of cancer cell lines. Proper use of this control compound will ensure the generation of robust and reliable data, ultimately advancing our understanding of cancer biology and aiding in the development of novel epigenetic therapies.
References
Application Notes and Protocols for In Vitro Reconstitution Assays with UNC2400
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2400 is a crucial reagent in the field of epigenetics, specifically for studying the function of the Polycomb Repressive Complex 2 (PRC2). It is a close structural analog of UNC1999, a potent dual inhibitor of the histone methyltransferases EZH2 and EZH1, which are the catalytic subunits of PRC2. However, this compound is designed to be over 1,000-fold less potent, making it an ideal negative control for in vitro and in-cell experiments.[1] The significant difference in potency, despite high structural similarity, allows researchers to distinguish between the specific effects of EZH2/EZH1 inhibition and any potential off-target or compound-related effects.
These application notes provide detailed protocols for utilizing this compound in in vitro reconstitution assays to validate the activity of PRC2 inhibitors and to study the mechanism of H3K27 methylation.
Mechanism of Action and Signaling Pathway
EZH2, as part of the PRC2 complex, catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine (B10760008) 27 residue of histone H3 (H3K27). This process can result in mono-, di-, and tri-methylation of H3K27 (H3K27me1, H3K27me2, and H3K27me3). H3K27me3 is a key epigenetic mark associated with transcriptional repression.[2] UNC1999 is competitive with the cofactor SAM, inhibiting this methyltransferase activity. This compound, due to N-methylation at the secondary amide and pyridone moieties, is hypothesized to have impaired hydrogen bonding with key residues in the EZH2 active site, leading to its dramatically reduced inhibitory activity.[1]
Data Presentation
The following tables summarize the quantitative data for this compound in comparison to its active analog, UNC1999.
Table 1: Biochemical Potency of this compound and UNC1999
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | EZH2 | Radioactive | 13,000 ± 3,000 | [1] |
| EZH1 | Not specified | 62,000 | [3][4] | |
| EZH2 Y641F | Not specified | >200,000 | [3][4] | |
| UNC1999 | EZH2 | Radioactive | <10 | [1] |
| EZH1 | Not specified | 45 ± 3 | [1] | |
| EZH2 Y641N | Not specified | < EZH2 WT | [1] |
Table 2: Cellular Activity of this compound and UNC1999
| Compound | Cell Line | Assay Type | Endpoint | EC₅₀ (nM) | Reference |
| This compound | MCF10A | In-Cell Western | H3K27me3 Reduction | Negligible Inhibition | [1] |
| MCF10A | Resazurin Assay | Cell Toxicity | 27,500 ± 1,300 | [1] | |
| DB (DLBCL) | Proliferation | Cell Proliferation | No significant inhibition at 3,000 nM | [1] | |
| UNC1999 | MCF10A | In-Cell Western | H3K27me3 Reduction | 124 ± 11 | [1] |
| MCF10A | Resazurin Assay | Cell Toxicity | 19,200 ± 1,200 | [1] | |
| DB (DLBCL) | Proliferation | Cell Proliferation | 633 ± 101 | [1] |
Experimental Protocols
Protocol 1: In Vitro PRC2 Histone Methyltransferase (HMT) Reconstitution Assay (Radiometric)
This protocol describes a filter-based radiometric assay to measure the incorporation of a tritiated methyl group from [³H]-SAM onto a histone substrate by a reconstituted PRC2 complex. This is a gold-standard method for quantifying enzyme kinetics and inhibition.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48)
-
Core histones from calf thymus or reconstituted mononucleosomes
-
This compound and UNC1999 (dissolved in DMSO)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10 mM DTT, 5 mM MgCl₂
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Wash Buffer: 70% Ethanol (B145695)
-
Filter paper (e.g., Whatman P81 phosphocellulose squares)
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and UNC1999 in DMSO. A typical concentration range for UNC1999 would be 0.1 nM to 10 µM, and for this compound, 100 nM to 200 µM.
-
Assay Plate Setup: In a 96-well plate, prepare the reaction mixture. For each reaction (25 µL final volume):
-
17 µL of Assay Buffer containing 10-20 nM PRC2 complex.
-
1 µL of diluted this compound, UNC1999, or DMSO (for positive and negative controls).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Add Substrate: Add 2 µL of core histones (final concentration 0.2 mg/mL) or reconstituted nucleosomes.
-
Initiate Reaction: Add 5 µL of [³H]-SAM (final concentration 1 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 10 µL of 10% TCA.
-
Filter Binding: Spot 25 µL of the stopped reaction mixture onto a P81 phosphocellulose filter paper. Allow it to air dry for 10 minutes.
-
Washing: Wash the filter paper three times for 5 minutes each in 70% ethanol to remove unincorporated [³H]-SAM.
-
Drying and Counting: Air dry the filter paper completely. Place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro PRC2 HMT Reconstitution Assay (TR-FRET)
This protocol describes a homogeneous, antibody-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. It is a high-throughput-friendly method that measures the accumulation of H3K27me3.
Materials:
-
Recombinant human PRC2 complex
-
Biotinylated H3K27 peptide substrate
-
This compound and UNC1999 (dissolved in DMSO)
-
S-adenosyl-L-methionine (SAM)
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-H3K27me3 antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2) (Acceptor)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the reaction, along with the detection reagents.
-
Low-volume 384-well assay plates (white)
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and UNC1999 in DMSO.
-
Assay Plate Setup: Add reagents to a 384-well plate in the following order (for a 10 µL final reaction volume):
-
2.5 µL of Assay Buffer.
-
2.5 µL of 4x PRC2 complex (e.g., final concentration 5 nM).
-
1 µL of 10x this compound, UNC1999, or DMSO. Incubate for 15 minutes.
-
-
Initiate Reaction: Add 4 µL of a 2.5x mixture of biotinylated H3K27 peptide substrate and SAM (e.g., final concentrations 200 nM and 10 µM, respectively).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody and Streptavidin-acceptor.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Calculate the percentage of inhibition based on the TR-FRET ratio of the DMSO control.
-
Determine IC₅₀ values as described in Protocol 1.
-
Expected Outcomes
When performing these assays, it is expected that UNC1999 will show potent, dose-dependent inhibition of PRC2 activity, resulting in a low nanomolar IC₅₀ value. In contrast, this compound should exhibit a significantly right-shifted dose-response curve, with an IC₅₀ value in the micromolar range, confirming its utility as a negative control.[1][3] The lack of significant inhibition by this compound at concentrations where UNC1999 is fully active demonstrates that the observed effects of UNC1999 are due to specific inhibition of EZH2/1 and not to non-specific compound effects.
References
Designing Experiments with UNC1999 and UNC2400: A Guide to Investigating PRC2 Function
Introduction
UNC1999 is a potent and selective dual inhibitor of the histone methyltransferases EZH2 and EZH1, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] By inhibiting these enzymes, UNC1999 effectively reduces the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] To ensure that the observed effects are specifically due to the inhibition of EZH2/1, it is crucial to use a proper negative control. UNC2400, a close structural analog of UNC1999, is over 1,000-fold less potent and serves as an ideal inactive control for such experiments.[1][2][3][5] This document provides detailed application notes and protocols for designing and conducting experiments using UNC1999 and its negative control, this compound.
Mechanism of Action
UNC1999 acts as a cofactor-competitive inhibitor, binding to the S-adenosylmethionine (SAM) binding pocket of EZH2 and EZH1, thereby preventing the transfer of methyl groups to histone H3.[2][3] This leads to a global reduction in H3K27me3 levels, derepression of PRC2 target genes, and subsequent cellular effects such as cell cycle arrest, apoptosis, and inhibition of proliferation in various cancer models.[1][6][7] this compound, due to its low potency, does not significantly impact H3K27me3 levels or cell phenotype at concentrations where UNC1999 is active, making it an excellent tool to control for off-target effects.[1][2]
Data Presentation
Biochemical Potency
| Compound | Target | IC₅₀ | Reference |
| UNC1999 | EZH2 (wild-type) | <10 nM | [1][4] |
| UNC1999 | EZH2 (Y641N mutant) | <10 nM | [2] |
| UNC1999 | EZH1 | 45 nM | [1][4] |
| This compound | EZH2 | >13,000 nM (>13 µM) | [1][8] |
| This compound | EZH1 | 62,000 nM (62 µM) | [9][10] |
Cellular Activity
| Cell Line | Assay | UNC1999 IC₅₀/EC₅₀ | This compound Effect | Reference |
| MCF10A | H3K27me3 reduction | 124 nM | Negligible | [2][11] |
| DB (DLBCL) | Proliferation | 633 nM | Negligible at 3 µM | [2][4] |
| MLL-rearranged leukemia | Proliferation | Dose-dependent inhibition | No effect | [1] |
| Glioblastoma BTICs | Cell health | 2-5 µM | Not active | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells
This protocol describes the treatment of adherent cells with UNC1999 and this compound to assess their effects on cell viability and histone methylation.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
UNC1999 (powder or stock solution)
-
This compound (powder or stock solution)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 96-well for viability, 6-well for Western blot)
-
Reagents for cell viability assay (e.g., AlamarBlue, MTT)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare stock solutions of UNC1999 and this compound in DMSO. A common stock concentration is 10 mM. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Treatment:
-
The day after seeding, dilute the stock solutions of UNC1999, this compound, and DMSO (vehicle) in complete culture medium to the desired final concentrations. A typical concentration range for UNC1999 is 0.1 to 10 µM. Use the same concentrations for this compound as for UNC1999 to serve as a direct negative control.
-
Remove the old medium from the cells and replace it with the medium containing the compounds or vehicle.
-
-
Incubation: Incubate the cells for the desired duration. For assessing H3K27me3 levels, a 3-5 day treatment is often sufficient to observe a significant reduction.[1][2] For proliferation assays, the incubation time may vary depending on the cell line's doubling time (e.g., 5-8 days).[2][12]
-
Analysis:
-
Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Western Blotting: To analyze H3K27me3 levels, lyse the cells, extract proteins, and perform Western blotting. Probe the membrane with antibodies against H3K27me3 and a loading control (e.g., total Histone H3).[1][2][6]
-
Protocol 2: In Vivo Treatment in a Mouse Xenograft Model
This protocol provides a general guideline for the oral administration of UNC1999 in a mouse xenograft model.
Materials:
-
Mice bearing xenograft tumors
-
UNC1999 powder
-
Vehicle solution (e.g., 0.5% sodium carboxymethylcellulose and 0.1% Tween 80 in sterile water)[1]
-
Oral gavage needles
Procedure:
-
Compound Formulation: Prepare the UNC1999 formulation by slowly dissolving the powder in the vehicle with continuous trituration.[1] A typical dose for oral administration is 50 mg/kg.[1]
-
Administration: Administer the UNC1999 formulation or vehicle to the mice via oral gavage. A common dosing schedule is twice daily.[1]
-
Monitoring: Monitor tumor growth and the overall health of the mice throughout the study. Tumor volume can be measured with calipers.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring H3K27me3 levels by immunohistochemistry or Western blotting.
Mandatory Visualizations
Caption: UNC1999 inhibits the catalytic activity of the PRC2 complex.
Caption: General workflow for in vitro and in vivo experiments.
Caption: Logic for distinguishing on-target from off-target effects.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. apexbt.com [apexbt.com]
- 9. bio-techne.com [bio-techne.com]
- 10. UNC 2400 | CAS 1433200-49-7 | this compound | Tocris Bioscience [tocris.com]
- 11. UNC1999 | Structural Genomics Consortium [thesgc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UNC2400 showing unexpected cellular toxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cellular toxicity with UNC2400.
Troubleshooting Guide: Unexpected Cellular Toxicity
If you are observing cellular toxicity with this compound, which is designed as a negative control with low intrinsic bioactivity, consider the following potential causes and troubleshooting steps.
Question: Why am I seeing significant cell death after treating my cells with this compound?
Answer: Unexpected cytotoxicity from this compound is atypical, as it is characterized by low toxicity in various cell lines. The observed effect may stem from several factors unrelated to the compound's direct pharmacology. Follow this guide to troubleshoot the issue.
Step 1: Verify Compound Handling and Storage
Improper handling can lead to compound degradation or contamination.
-
Is the compound fully solubilized?
-
Problem: Precipitated compound can lead to inconsistent concentrations and physical stress on cells.
-
Solution: Ensure your stock solution is clear. If precipitation is observed, gentle warming and/or sonication may be required to redissolve the compound. Prepare fresh working solutions for each experiment.[1]
-
-
Has the stock solution been stored correctly?
-
Problem: Improper storage can lead to degradation.
-
Solution: Aliquot the stock solution and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
-
Step 2: Assess Experimental Parameters
Certain experimental conditions can nonspecifically induce cell stress and death.
-
What is the final concentration of the vehicle (e.g., DMSO)?
-
Problem: High concentrations of solvents like DMSO are toxic to most cell lines.
-
Solution: Ensure the final vehicle concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Run a vehicle-only control to assess its contribution to cytotoxicity.
-
-
Are you using an appropriate concentration of this compound?
-
Problem: While this compound has a high EC50 for toxicity, extremely high concentrations may induce off-target effects or non-specific cytotoxicity.
-
Solution: Use this compound at the same concentration as its active counterpart, UNC1999, for control experiments. If a dose-response is being performed, ensure the concentration range is appropriate and does not vastly exceed the known low-toxicity threshold.
-
Step 3: Evaluate Cell Culture Conditions
Suboptimal cell health can increase sensitivity to any experimental treatment.
-
Are your cells healthy and in the logarithmic growth phase?
-
Problem: Cells that are overgrown, starved, or have a high passage number can be more susceptible to stress.
-
Solution: Use cells with a low passage number and ensure they are seeded at an appropriate density. Visually inspect cells for normal morphology before and during the experiment.
-
-
Could there be contamination in your cell culture?
-
Problem: Bacterial, fungal, or mycoplasma contamination can cause cell death that might be mistaken for compound-induced toxicity.
-
Solution: Regularly test your cell lines for mycoplasma. Visually inspect cultures for signs of contamination (e.g., turbidity, color change of medium, filamentous structures).
-
Step 4: Consider Potential Off-Target Effects in Your Specific Cell Line
While generally having low bioactivity, this compound could have uncharacterized off-target effects in specific cellular contexts.
-
Does your cell line have specific sensitivities?
-
Problem: Your cell line may have a unique genetic background or express proteins that interact with this compound in an unexpected way.
-
Solution: Review the literature for known sensitivities of your cell line. Consider testing this compound in a different, well-characterized cell line (e.g., MCF10A) to see if the toxicity is reproducible.
-
Logical Troubleshooting Workflow
References
UNC2400 Technical Support Center: Stock Solution Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of UNC2400 for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is also soluble in 1 eq. HCl.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound is soluble up to 100 mM in DMSO.[1] One supplier notes a solubility of 65 mg/mL (108.73 mM) in DMSO with the aid of ultrasonication, warming, and heating to 60°C.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: How should I prepare a this compound stock solution?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of high-purity DMSO. To ensure the compound is fully dissolved, vortexing and/or sonication may be necessary.[1] For detailed steps, please refer to the Experimental Protocol section below.
Q4: The this compound vial appears to be empty. What should I do?
A4: If you ordered a small quantity of this compound, it may be lyophilized as a thin film on the vial's walls, making it appear empty. To recover the compound, add the recommended solvent (DMSO) to the vial and vortex or sonicate to ensure complete dissolution.[2] It is also recommended to briefly centrifuge the vial to dislodge any material that may be entrapped in the cap.[2]
Q5: I see precipitation in my this compound stock solution. How can I resolve this?
A5: If you observe precipitation, warming the solution to 37°C or even 60°C and vortexing or sonicating for several minutes can help redissolve the compound.[1] The use of DMSO that has absorbed water can increase the likelihood of precipitation, so using fresh, anhydrous DMSO is recommended.[1]
Q6: How should I store the this compound stock solution?
A6: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Lyophilized this compound powder should be stored at -20°C and is stable for up to 36 months.[3]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| DMSO | up to 100 mM | Standard solvent for stock solutions. |
| DMSO | 65 mg/mL (108.73 mM) | Requires ultrasonication, warming, and heating to 60°C. Use of newly opened DMSO is critical.[1] |
| 1 eq. HCl | up to 100 mM | An alternative solvent for stock solutions. |
| 10% DMSO / 90% Corn Oil | ≥ 3.25 mg/mL (5.44 mM) | For in vivo working solutions, prepared from a DMSO stock.[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution.
Materials:
-
This compound (Molecular Weight: 597.79 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tube or appropriate vial
-
Calibrated scale
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 597.79 g/mol = 5.98 mg
-
-
Weigh this compound:
-
Carefully weigh out 5.98 mg of this compound powder and transfer it to a clean microcentrifuge tube.
-
-
Add Solvent:
-
Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolve:
-
Tightly cap the tube and vortex the solution until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for several minutes. Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
References
Technical Support Center: Interpreting Results with UNC2400 Negative Control
This technical support center provides essential guidance for researchers, scientists, and drug development professionals using UNC2400. The following information addresses common issues encountered during experiments, helping to ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in experiments?
A1: this compound is a chemical compound designed specifically as a negative control for UNC1999, a potent dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2][3] Its primary role is to help researchers verify that an observed biological effect from UNC1999 is due to the inhibition of its intended targets (on-target effect) rather than other, unintended interactions (off-target effects).[1] In an ideal experiment, this compound will not produce the same specific biological effects as UNC1999.
Q2: How does the chemical structure of this compound differ from UNC1999?
A2: this compound is a very close structural analog of UNC1999. The key difference is the addition of two N-methyl groups at the secondary amide and pyridone moieties of the molecule.[1] This modification was specifically designed to disrupt the key hydrogen bonds that UNC1999 forms with the EZH2 and EZH1 enzymes, thus drastically reducing its binding and inhibitory potency.[1]
Q3: What is the expected outcome when using this compound in a cellular assay?
A3: The expected outcome is that this compound will be inactive or significantly less potent compared to UNC1999 with respect to the target-mediated effect. For example, while UNC1999 potently reduces the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) in cells, this compound should show little to no reduction at equivalent concentrations.[1][2]
Q4: At what concentration should I use this compound?
A4: this compound should be used at the same concentration(s) as its active counterpart, UNC1999. This allows for a direct comparison and helps to control for any effects related to the chemical scaffold itself, solvent effects, or concentration-dependent artifacts.
Troubleshooting Guide
This guide addresses common problems that may arise when using this compound to validate results from its active analog, UNC1999.
Problem 1: I observe a biological effect (e.g., reduced cell viability) with UNC1999, but I also see a similar, though weaker, effect with this compound.
-
Possible Cause: This may indicate an off-target effect of the shared chemical scaffold that is independent of EZH1/EZH2 inhibition. It could also be due to non-specific cellular toxicity at high concentrations.
-
Troubleshooting Steps:
-
Review Compound Concentrations: Compare the concentrations used in your experiment with the established cytotoxicity data. Both UNC1999 and this compound have similar low cellular toxicity, with EC50 values typically above 19 µM in non-sensitive cell lines.[1][2] If your experimental concentration is approaching this range, the observed effects could be due to general toxicity.
-
Perform a Dose-Response Analysis: Test a range of concentrations for both UNC1999 and this compound. A true on-target effect of UNC1999 should occur at concentrations where this compound is inert.
-
Validate Target Engagement: Use a Western blot or In-Cell Western (ICW) to confirm that at the effective concentration, UNC1999 reduces H3K27me3 levels while this compound does not. This separates the on-target biochemical effect from the downstream phenotype.
-
Problem 2: UNC1999 shows a clear effect and this compound shows no effect, but I need to confirm the phenotype is solely due to EZH1/2 inhibition.
-
Possible Cause: While this is the ideal outcome for a negative control experiment, UNC1999 may have off-target activities not shared by this compound. For example, UNC1999 has been reported to be an inhibitor of the efflux transporter ABCG2, an effect not observed with this compound.[4][5]
-
Troubleshooting Steps:
-
Use Orthogonal Controls: The gold standard for target validation is to use methods that are mechanistically and structurally distinct. Complement your chemical probe experiments with genetic approaches like siRNA or shRNA-mediated knockdown of EZH2 and EZH1.
-
Problem 3: Neither UNC1999 nor this compound produces any observable effect in my experiment.
-
Possible Cause: The biological system or phenotype you are studying may not be dependent on the catalytic activity of EZH1 or EZH2. It is also possible there was an issue with the compound or experimental setup.
-
Troubleshooting Steps:
-
Include a Positive Control Cell Line: Use a cell line known to be sensitive to EZH2 inhibition, such as the DB (diffuse large B-cell lymphoma) cell line which harbors an EZH2 Y641N mutation.[1] Confirming that UNC1999 is active in a sensitive line validates your compound stock and experimental protocol.
-
Confirm Target Inhibition: Directly measure the H3K27me3 mark in your experimental cells after treatment. It is possible that UNC1999 is inhibiting EZH2 (i.e., reducing H3K27me3) but this does not translate to the specific downstream phenotype you are measuring.[6] This is still a valid result, indicating the phenotype is independent of EZH2 catalytic activity.
-
Check Compound Integrity: Ensure the compounds have been stored correctly and have not degraded.[7] Prepare fresh stock solutions.
-
Data Presentation
Quantitative data is crucial for designing experiments and interpreting results. The tables below summarize the key potency and cytotoxicity values for UNC1999 and its negative control, this compound.
Table 1: Biochemical Inhibitory Potency (IC₅₀)
| Compound | Target | IC₅₀ Value | Fold Difference |
|---|---|---|---|
| UNC1999 | EZH2 | 13 nM | >1000x |
| This compound | EZH2 | 13,000 nM (13 µM)[1][2] | |
| UNC1999 | EZH1 | 45 nM[1] | ~1378x |
| this compound | EZH1 | 62,000 nM (62 µM)[2][8] | |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ Value |
|---|---|---|---|
| UNC1999 | H3K27me3 Reduction | MCF10A | 124 nM[1] |
| This compound | H3K27me3 Reduction | MCF10A | Negligible Activity[1][2] |
| UNC1999 | Cytotoxicity (Resazurin) | MCF10A | 19,200 nM (19.2 µM)[1] |
| this compound | Cytotoxicity (Resazurin) | MCF10A | 27,500 nM (27.5 µM)[1][2] |
Experimental Protocols
Protocol 1: Assessment of Cellular H3K27me3 Levels
This protocol is used to verify the on-target activity of UNC1999 by measuring the reduction of the H3K27me3 epigenetic mark.
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of UNC1999 and this compound (e.g., 10 nM to 10 µM) for a sufficient duration (typically 48-96 hours) to allow for histone turnover. Include a DMSO-only vehicle control.
-
Cell Lysis or Fixation:
-
For Western Blot: Lyse the cells, collect the protein lysate, and determine the protein concentration.
-
For In-Cell Western (ICW): Fix the cells in the plate using a formaldehyde-based solution.
-
-
Detection:
-
For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3). Use appropriate secondary antibodies for detection.
-
For ICW: Permeabilize the fixed cells and probe with a primary antibody against H3K27me3. Use a fluorescently-labeled secondary antibody for detection and a nuclear stain (like DRAQ5) for normalization of cell number.[1]
-
-
Data Analysis: Quantify the H3K27me3 signal and normalize it to the loading control or cell number. The signal from UNC1999-treated cells should show a dose-dependent decrease, while the signal from this compound-treated cells should remain similar to the vehicle control.
Protocol 2: Cell Viability / Proliferation Assay
This assay is used to determine the effect of the compounds on cell growth and survival.
-
Cell Plating: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: The following day, treat cells with a dose-response of UNC1999 and this compound.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 3 to 8 days).
-
Viability Assessment: Add a viability reagent such as resazurin (B115843) (Alamar Blue) or use a kit that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control wells and plot the dose-response curves to determine EC₅₀ values.
Visual Guides
The following diagrams illustrate key pathways, workflows, and logic for experiments involving this compound.
Caption: The PRC2 complex, with its catalytic subunit EZH2/1, methylates Histone H3.
Caption: Workflow for validating on-target effects using UNC1999 and this compound.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
Potential off-target effects of UNC2400 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UNC2400. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a close analog of the potent EZH2 and EZH1 inhibitor, UNC1999. It is specifically designed as a negative control for cell-based studies.[1][2] Due to the addition of two N-methyl groups, this compound is more than 1000-fold less potent against EZH2 than UNC1999, making it an ideal tool to differentiate on-target from off-target or non-specific cellular effects.[1][3]
Q2: I am observing a cellular phenotype with this compound at high concentrations. Is this an off-target effect?
A2: While this compound is designed to be inactive, using it at very high concentrations can potentially lead to off-target effects, as is the case with many small molecules.[4] The primary cause of off-target effects for kinase inhibitors, and by extension other ATP-binding site inhibitors, is the structural similarity across the active sites of different proteins.[4][5] Using concentrations that significantly exceed the IC50 for the primary target (in this case, the IC50 of the active analog UNC1999 for EZH2) increases the likelihood of engaging lower-affinity off-target proteins.[4]
Q3: How can I determine if the effects I'm seeing are truly off-target?
A3: A multi-pronged approach is recommended to investigate potential off-target effects:[4]
-
Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. A true off-target effect will likely only appear at high concentrations.
-
Use of a Structurally Unrelated Control: If possible, use another inactive control molecule that is structurally different from this compound.
-
Target Engagement Assays: Confirm that at the concentrations used, this compound is not engaging with the intended target of its active analog, EZH2/EZH1.
-
Genetic Knockdown/Knockout: The gold-standard method for target validation is to test the compound in a cell line where the intended target has been genetically removed (e.g., via CRISPR-Cas9). If the phenotype persists in the knockout cells upon treatment with this compound, it is likely an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular toxicity at high concentrations of this compound. | The compound may have off-target effects on proteins essential for cell survival.[4] | 1. Titrate the concentration: Determine the lowest concentration at which the phenotype is observed. 2. Compare with UNC1999 toxicity: this compound has shown similar cellular toxicity to UNC1999 in some cell lines, suggesting the toxicity may not be related to EZH2/EZH1 inhibition.[1] 3. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[4] |
| Phenotype observed with this compound is similar to the active analog UNC1999. | This could indicate a shared off-target between the two compounds or that the concentration of this compound is high enough to weakly inhibit EZH2/EZH1. | 1. Verify H3K27me3 levels: At effective concentrations, UNC1999 should reduce H3K27me3 levels, while this compound should not.[1][2] 2. Perform a kinase profile: Screen this compound against a broad panel of kinases to identify potential off-targets.[4][6] |
| This compound shows no effect, but a non-specific phenotype is still suspected. | The observed effect with the active compound (UNC1999) might be due to an off-target that this compound does not share, or the experimental endpoint is not directly related to EZH2/EZH1 inhibition. | 1. Use a structurally unrelated EZH2/EZH1 inhibitor: Confirm the on-target phenotype with a different inhibitor.[4] 2. Perform phosphoproteomics: Analyze global changes in protein phosphorylation to identify affected pathways. |
Quantitative Data
Table 1: In Vitro Potency of this compound and UNC1999
| Compound | Target | IC50 (nM) | Fold Difference | Reference |
| UNC1999 | EZH2 | <10 | - | [3] |
| This compound | EZH2 | 13,000 ± 3,000 | >1000x less potent | [1] |
| UNC1999 | EZH1 | 45 ± 3 | - | [1] |
| This compound | EZH1 | 62,000 ± 7,000 | ~1378x less potent | [1][2] |
| This compound | EZH2 Y641F | >200,000 | - | [2] |
Table 2: Cellular Activity of this compound and UNC1999
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| UNC1999 | MCF10A | H3K27me3 Reduction | 124 ± 11 | [1] |
| This compound | MCF10A | H3K27me3 Reduction | Negligible Inhibition | [1] |
| UNC1999 | MCF10A | Cell Toxicity (Resazurin) | 19,200 ± 1,200 | [1] |
| This compound | MCF10A | Cell Toxicity (Resazurin) | 27,500 ± 1,300 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method to assess the selectivity of a compound against a panel of recombinant kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).[4]
-
Inhibitor Addition: Add the diluted this compound or control (DMSO) to the kinase reaction mixtures.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition at a given concentration or as an IC50 value.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Off-Target Validation
This protocol provides a general workflow for creating a target knockout cell line to definitively test for off-target effects.
-
sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., a suspected off-target). Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid.
-
Single-Cell Cloning: After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
Colony Expansion and Screening: Expand individual colonies and screen for successful gene knockout by Western blot or sequencing.
-
Phenotypic Assay: Treat the knockout and wild-type cell lines with high concentrations of this compound and assess the phenotype of interest. Persistence of the phenotype in the knockout line strongly suggests an off-target effect.
Visualizations
Caption: Simplified signaling pathway of EZH2 and the intended mechanism of UNC1999 vs. This compound.
Caption: Experimental workflow for investigating a suspected off-target effect of this compound.
Caption: Logical flowchart for troubleshooting unexpected results with this compound.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing UNC2400 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC2400. Our aim is to help you optimize its concentration in your experiments to avoid artifacts and ensure reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a chemical compound that serves as a negative control for its structurally similar and potent counterpart, UNC1999.[1] UNC1999 is an inhibitor of the histone methyltransferases EZH2 and EZH1. Due to its significantly lower potency (over 1000-fold less active than UNC1999), this compound is used to distinguish the on-target effects of EZH2/EZH1 inhibition by UNC1999 from any potential off-target or non-specific effects of the chemical scaffold.
Q2: What is the mechanism of action of UNC1999, and why is this compound considered inactive?
A2: UNC1999 inhibits the catalytic activity of EZH2 and EZH1, which are components of the Polycomb Repressive Complex 2 (PRC2). This inhibition prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. This compound was designed with methyl groups at the secondary amide and pyridone moieties, which are hypothesized to abolish the key hydrogen bonds necessary for binding to the EZH2 active site. This structural modification results in its dramatically reduced enzymatic inhibition.
Q3: What are the potential artifacts or off-target effects to be aware of when using this compound?
A3: While this compound is designed to be inactive against EZH2/EZH1, it is crucial to consider two potential sources of artifacts:
-
Cytotoxicity at High Concentrations: At high concentrations, this compound can exhibit cellular toxicity that is comparable to UNC1999.[1] This can lead to misleading results, such as reduced cell viability, which might be misinterpreted as a specific biological effect.
-
Non-specific Phenotypic Changes: Although less common, high concentrations of any small molecule, including this compound, can lead to unexpected phenotypic changes unrelated to EZH2/EZH1 inhibition. It is essential to carefully observe cell morphology and other relevant parameters.
Troubleshooting Guide
Problem 1: I am observing a significant reduction in cell viability or a change in cell phenotype with my this compound control.
-
Possible Cause: The concentration of this compound is too high, leading to off-target cytotoxicity.
-
Solution:
-
Review Concentration: The recommended concentration for this compound as a negative control is typically in the same range as the active UNC1999 compound, ideally not exceeding 5 µM in cell-based assays. In one study, this compound was used at 3,000 nM (3 µM) and showed no significant reduction in H3K27me3 levels.[1]
-
Perform a Dose-Response Curve: To determine the optimal non-toxic concentration for your specific cell line, it is highly recommended to perform a dose-response experiment for both UNC1999 and this compound. This will help identify a concentration at which UNC1999 shows a clear on-target effect (e.g., reduction in H3K27me3) while this compound does not, and neither compound exhibits significant cytotoxicity.
-
Assess Cytotoxicity: Use a cell viability assay (e.g., MTT, resazurin, or cell counting) to determine the EC50 for cytotoxicity of both UNC1999 and this compound in your cell line. Aim to work at concentrations well below the cytotoxic threshold for this compound.
-
Problem 2: I am not seeing a clear difference between the effects of UNC1999 and this compound in my experiment.
-
Possible Cause 1: The concentration of UNC1999 is too low to elicit a significant on-target effect.
-
Solution 1: Ensure you are using UNC1999 at a concentration sufficient to inhibit EZH2 in your cell line. This can be confirmed by measuring the levels of H3K27me3 via Western blot or immunofluorescence.
-
Possible Cause 2: The experimental readout is prone to non-specific effects.
-
Solution 2:
-
Validate the Primary Outcome: The most direct way to confirm the on-target activity of UNC1999 is to measure the H3K27me3 mark.
-
Consider Alternative Negative Controls: If you continue to observe ambiguous results, consider including an additional negative control, such as a vehicle-only (e.g., DMSO) control, to assess the baseline response of your experimental system.
-
Data Presentation
Table 1: Comparative Potency and Cytotoxicity of UNC1999 and this compound
| Compound | Target | Biochemical IC50 (nM) | Cellular H3K27me3 IC50 (nM) | Cellular Cytotoxicity EC50 (nM) |
| UNC1999 | EZH2/EZH1 | ~1-10 | 124 ± 11 | 19,200 ± 1200 |
| This compound | (Negative Control) | 13,000 ± 3,000 | Negligible Inhibition | 27,500 ± 1,300 |
Data from Konze et al., ACS Chemical Biology, 2013.[1]
Experimental Protocols
Protocol: Determining Optimal Concentration of this compound as a Negative Control in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare stock solutions of UNC1999 and this compound in DMSO. From these stocks, create a dilution series for both compounds in your cell culture medium. A typical concentration range to test would be from 0.1 µM to 20 µM. Include a vehicle-only (DMSO) control.
-
Treatment: Add the diluted compounds to the cells. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
-
Endpoint Analysis:
-
For On-Target Effect (UNC1999): Harvest cells and perform a Western blot to detect levels of H3K27me3. Use an antibody against total Histone H3 as a loading control.
-
For Cytotoxicity: Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the H3K27me3 levels (normalized to total H3) against the concentration of UNC1999 to determine the IC50 for on-target activity.
-
Plot cell viability against the concentration of both UNC1999 and this compound to determine their respective EC50 values for cytotoxicity.
-
-
Optimal Concentration Selection: Choose a concentration for your main experiments where UNC1999 shows significant inhibition of H3K27me3, while this compound shows no effect on H3K27me3, and neither compound causes significant cell death.
Mandatory Visualizations
Caption: EZH2 signaling pathway and points of intervention.
Caption: A logical workflow for troubleshooting unexpected results.
References
UNC2400 Control Exhibiting Unexpected Activity? A Technical Troubleshooting Guide
Researchers and drug development professionals utilizing the EZH2/EZH1 inhibitor probe UNC1999 and its negative control, UNC2400, may occasionally observe unexpected biological effects from the this compound control. This guide provides a comprehensive overview of this compound, potential reasons for its activity, and troubleshooting steps to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is a close structural analog of UNC1999, a potent dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2) and are responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3][4]
This compound was specifically designed to serve as a negative control for UNC1999 in cell-based assays.[1][2] Its design involved the methylation of two nitrogen atoms within the core structure of UNC1999. This modification was predicted to disrupt key hydrogen bonds necessary for binding to the EZH2 active site. As a result, this compound exhibits a greater than 1000-fold reduction in potency against EZH2 compared to UNC1999, making it a suitable tool to distinguish on-target from off-target or non-specific effects.[1]
Q2: My this compound control is showing a biological effect. What are the possible reasons?
While designed to be inactive, observing an effect with this compound can be attributed to several factors:
-
High Concentrations: Although significantly less potent, at high enough concentrations, this compound might engage its primary targets (EZH2/EZH1) or interact with other unrelated proteins, leading to off-target effects.
-
Off-Target Effects: While UNC1999 has been shown to be highly selective, the possibility of unknown off-target activities for this compound cannot be entirely dismissed.[2] For instance, a study revealed that some epigenetic probes can inhibit the efflux transporter ABCG2, although the negative controls in that particular study did not show a significant impact.[5]
-
Compound Purity and Stability: The purity of the this compound batch is crucial. Contamination with UNC1999 or other active compounds could lead to unintended activity. Degradation of the compound over time or due to improper storage can also be a factor.
-
Cell Line Specificity: The observed effect might be specific to the cellular context. Certain cell lines may express proteins that are sensitive to this compound at the concentrations used.
-
Experimental Artifacts: Issues such as solvent effects (e.g., from DMSO), assay interference, or errors in experimental setup should be considered.
Troubleshooting Guide
If you are observing an effect with your this compound control, follow these troubleshooting steps:
1. Verify Compound Identity and Purity:
-
Confirm the identity and purity of your this compound stock through analytical methods such as LC-MS and NMR.
-
If possible, obtain a fresh, certified batch of this compound from a reputable supplier.
2. Optimize this compound Concentration:
-
Perform a dose-response experiment with this compound to determine if the observed effect is concentration-dependent.
-
Use the lowest possible concentration of this compound that corresponds to the active concentration of UNC1999, while considering their vast difference in potency. For example, if using UNC1999 at 1 µM, an equivalent inactive concentration for this compound might be significantly higher, but excessively high concentrations (e.g., >10-20 µM) should be avoided to minimize the risk of off-target effects.
3. Run Appropriate Vehicle Controls:
-
Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for UNC1999 and this compound to rule out solvent effects.
4. Assess Target Engagement:
-
To confirm that the effect of UNC1999 is on-target and that of this compound is not, measure the levels of H3K27me3 via Western blot or other methods. A significant reduction in H3K27me3 should be observed with UNC1999 treatment, while this compound should have a minimal effect at equivalent or moderately higher concentrations.[1]
5. Consider Alternative Negative Controls:
-
If the issue persists, consider using an alternative negative control with a different chemical scaffold but a similar lack of EZH2/EZH1 activity.
-
Employing a non-pharmacological control, such as siRNA or CRISPR-Cas9 mediated knockout/knockdown of EZH2, can provide an orthogonal method to validate the on-target effects of UNC1999.[6][7]
Quantitative Data Summary
The following table summarizes the key potency differences between UNC1999 and this compound.
| Compound | Target | IC50 (nM) | Potency Fold Difference | Reference |
| UNC1999 | EZH2 | <10 | >1000x vs this compound | [1] |
| This compound | EZH2 | 13,000 ± 3,000 | [1] | |
| UNC1999 | EZH1 | 45 ± 3 | [1] |
Experimental Protocols
Western Blot for H3K27me3 Levels
-
Cell Treatment: Plate cells and treat with UNC1999, this compound (at various concentrations), and a vehicle control (e.g., DMSO) for the desired time period (e.g., 72 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3 or GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize protein bands using an appropriate detection reagent and imaging system.
-
Analysis: Quantify band intensities and normalize the H3K27me3 signal to the loading control.
Visualizing the Rationale for this compound as a Negative Control
The following diagram illustrates the intended mechanism of action of UNC1999 and the designed inactivation in this compound.
Caption: UNC1999 binds to EZH2, inhibiting H3K27me3. This compound's methylation prevents this binding.
This technical guide provides a framework for understanding and troubleshooting unexpected effects from the this compound negative control. By systematically addressing potential causes, researchers can ensure the reliability and accuracy of their experimental findings.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR off target effects | Lonza [bioscience.lonza.com]
Troubleshooting inconsistent results with UNC2400
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC2400, a negative control for the potent EZH1/EZH2 inhibitor, UNC1999.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is a close structural analog of UNC1999, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3] this compound is designed to be more than 1,000-fold less potent against EZH1/EZH2 than UNC1999.[1][4] Its purpose in experiments is to help researchers verify that the observed biological effects of UNC1999 are due to the specific inhibition of EZH1/EZH2 and not a result of off-target effects.[1][2] By comparing the results from UNC1999 treatment to those from this compound treatment, scientists can have greater confidence in attributing their findings to the intended pharmacological action.
Q2: I am observing unexpected biological activity with this compound in my cellular assay. What could be the reason?
While this compound is designed to be inactive against EZH1/EZH2, observing some biological activity is possible and can be due to several factors:
-
Off-Target Effects: Although structurally similar to UNC1999, this compound may have its own unique off-target interactions that are independent of EZH1/EZH2. It is a common misconception that a negative control will share all the same off-target effects as its active counterpart.
-
High Concentrations: Using this compound at excessively high concentrations can lead to non-specific effects and cellular toxicity, which might be misinterpreted as specific biological activity.
-
Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities could have biological activity. Also, improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.[4]
-
Cell Line Sensitivity: The observed effect could be specific to the cell line being used, potentially due to the expression of a protein that is an off-target of this compound.
Q3: My results with this compound show high variability between replicates. How can I troubleshoot this?
High variability in experiments with this compound can be addressed by systematically reviewing your experimental protocol:
-
Compound Solubility and Preparation: this compound, like many small molecules, can have limited solubility in aqueous solutions. Ensure that your stock solution is fully dissolved and that the final concentration in your cell culture media does not lead to precipitation. It is recommended to prepare fresh working solutions for each experiment.[4]
-
Cell Seeding and Health: Inconsistent cell numbers or poor cell health can lead to significant variability. Ensure a uniform cell seeding density and monitor the health and confluency of your cells throughout the experiment.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, or washing steps can introduce variability. Adhere strictly to a standardized protocol for all replicates and experiments.
-
Plate Edge Effects: In plate-based assays, wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification in your incubator.
Q4: UNC1999 is not showing the expected effect, while this compound is also inactive. What should I do?
If neither the active compound (UNC1999) nor the negative control (this compound) produces the expected outcome, consider the following:
-
Compound Integrity: Verify the integrity and activity of your UNC1999 stock. If possible, test its activity in a biochemical assay or a well-characterized cellular model.
-
Experimental Conditions: The concentration of UNC1999 or the treatment duration may be insufficient to observe an effect in your specific cell line or assay. A dose-response and time-course experiment is recommended to determine the optimal conditions. For example, in some cell lines, the effects of UNC1999 on cell proliferation are more pronounced after longer incubation periods (e.g., 6-8 days).[1]
-
Target Expression and Pathway Dependence: Confirm that your cell line expresses EZH1 and EZH2 and that the biological process you are studying is dependent on their activity. You can verify EZH2 expression by Western blot or qPCR.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological consequences of EZH1/EZH2 inhibition. Consider using a more direct readout of EZH2 activity, such as measuring the levels of H3K27 trimethylation (H3K27me3) by Western blot or ELISA.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of UNC1999 and this compound from biochemical and cellular assays.
Table 1: In Vitro Inhibitory Potency against EZH1/EZH2
| Compound | Target | IC50 (nM) |
| UNC1999 | EZH1 | 45 |
| EZH2 (Wild-Type) | <10 | |
| EZH2 (Y641N Mutant) | <10 | |
| This compound | EZH1 | 62,000 |
| EZH2 (Wild-Type) | 13,000 ± 3,000 |
Data from Konze et al., 2013.[1]
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line | Assay | IC50 / EC50 (nM) |
| UNC1999 | MCF10A | H3K27me3 Reduction | 124 ± 11 |
| MCF10A | Cytotoxicity (Resazurin) | 19,200 ± 1,200 | |
| DB (EZH2 Y641N) | Cell Proliferation | 633 ± 101 | |
| This compound | MCF10A | H3K27me3 Reduction | Negligible Activity |
| MCF10A | Cytotoxicity (Resazurin) | 27,500 ± 1,300 | |
| DB (EZH2 Y641N) | Cell Proliferation | Negligible Activity |
Data from Konze et al., 2013.[1]
Experimental Protocols
Protocol 1: Cellular Proliferation Assay
This protocol is adapted from studies on the DB (diffuse-large B-cell lymphoma) cell line.[1]
-
Cell Seeding: Seed DB cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare stock solutions of UNC1999 and this compound in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations. Include a DMSO-only control.
-
Treatment: Add the diluted compounds to the cells. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Incubation: Incubate the cells for an extended period, for example, 8 days. Refresh the medium containing the test compounds every 3 days.[1]
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable method, such as the resazurin (B115843) (AlamarBlue) assay or a cell counter.
-
Data Analysis: Calculate the EC50 values for cell proliferation inhibition.
Protocol 2: Western Blot for H3K27me3 Levels
This protocol is a general guideline for assessing the on-target activity of UNC1999.
-
Cell Treatment: Plate and treat cells with UNC1999, this compound, and a DMSO control for a specified period (e.g., 72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in H3K27me3 levels, normalized to total Histone H3.
Visualizations
Caption: On-target vs. potential off-target effects of UNC1999 and this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Technical Support Center: Ensuring UNC2400 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of UNC2400 in long-term experimental settings. This compound is a critical negative control for studies involving its potent analog, UNC1999, an inhibitor of the histone methyltransferases EZH2 and EZH1.[1][2][3] Maintaining the stability and integrity of this compound throughout prolonged experiments is paramount for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a close analog of UNC1999, a potent inhibitor of the histone methyltransferases EZH2 and EZH1.[2] this compound is designed to be an inactive negative control, exhibiting over 1,000-fold lower potency than UNC1999.[2] It is used in cellular and in vivo studies to distinguish the specific effects of EZH2/EZH1 inhibition by UNC1999 from any potential off-target or non-specific effects of the chemical scaffold.[2][4]
Q2: What is the mechanism of action of this compound?
A2: this compound was designed based on the binding model of UNC1999 with EZH2. Methyl groups were added to the secondary amide and pyridone moieties of UNC1999, which are hypothesized to abolish the key hydrogen bonds with Asn688 and His689 in the EZH2 active site.[2] This structural modification significantly reduces its binding affinity and inhibitory activity against EZH2 and EZH1.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a powder at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[5]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO up to 100 mM.[3] For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles like corn oil.[5] It is crucial to ensure complete dissolution; gentle heating and sonication can be used to aid this process if precipitation occurs.[5]
Q5: Does this compound exhibit cellular toxicity?
A5: this compound displays low cellular toxicity, similar to its active analog UNC1999.[2] In MCF10A cells, the EC50 for cytotoxicity was determined to be 27,500 ± 1,300 nM.[2] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest as part of the initial experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results Over Time
Possible Cause: Degradation of this compound in working solutions or cell culture media.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: For long-term experiments, it is advisable to prepare fresh working dilutions of this compound from a frozen stock solution immediately before each media change. For in vivo studies, the working solution should be prepared fresh on the day of use.[5]
-
Protect from Light: Although not explicitly stated for this compound, many small molecules are light-sensitive. To minimize the risk of photodegradation, store stock and working solutions in amber vials or tubes and protect cell culture plates from direct light exposure.
-
Monitor pH of Culture Media: Changes in the pH of the cell culture media can affect the stability of dissolved compounds. Ensure the incubator's CO2 levels are stable and the media is properly buffered.
-
Assess Compound Stability in Media: If degradation is suspected, you can perform a stability assay. Incubate this compound in your cell culture media under experimental conditions (e.g., 37°C, 5% CO2) for various durations. Use an analytical method like HPLC-MS to quantify the amount of intact this compound over time.
Issue 2: Precipitation of this compound in Cell Culture Media
Possible Cause: Poor solubility or exceeding the solubility limit of this compound in the aqueous culture media.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and to maintain the solubility of this compound.
-
Pre-warm Media: Before adding the this compound working solution, ensure the cell culture media is pre-warmed to 37°C. Adding a cold compound solution to warm media can sometimes cause precipitation.
-
Visual Inspection: After preparing the final dilution in the culture media, visually inspect the solution for any signs of precipitation. If observed, prepare a fresh solution with a lower final concentration of this compound or a slightly higher percentage of DMSO (while staying within the tolerated limit for your cells).
-
Sonication: If precipitation is observed in the stock solution, brief sonication or gentle warming can help redissolve the compound.[5]
Issue 3: Potential Off-Target Effects in Long-Term Assays
Possible Cause: While designed as an inactive control, at high concentrations or over extended exposure, this compound could potentially interact with other cellular targets.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that effectively serves as a negative control in your assays without causing any observable non-specific effects.
-
Include a Vehicle-Only Control: Always run a parallel experiment with cells treated only with the vehicle (e.g., DMSO) at the same final concentration used for the this compound-treated cells. This will help differentiate any effects of the solvent from the compound itself.
-
Phenotypic Observations: Carefully monitor cell morphology and proliferation rates over the course of the experiment. Any significant changes in the this compound-treated cells compared to the vehicle control should be investigated.
-
Consider an Alternative Negative Control: If off-target effects are suspected and cannot be resolved, consider using an alternative negative control with a different chemical scaffold if available.
Quantitative Data Summary
The following table summarizes the comparative potency of UNC1999 and this compound.
| Compound | Target | IC50 (nM) | Cellular H3K27me3 Reduction IC50 (nM) | Cellular Toxicity EC50 (nM) |
| UNC1999 | EZH2 | < 10 | 124 ± 11 (MCF10A) | 19,200 ± 1200 (MCF10A) |
| EZH1 | 45 ± 3 | |||
| This compound | EZH2 | 13,000 ± 3,000 | Negligible | 27,500 ± 1,300 (MCF10A) |
| EZH1 | 62,000 | |||
| EZH2 Y641F | >200,000 |
Data compiled from Konze et al., 2013 and APExBIO product information.[2][3]
Experimental Protocols
General Protocol for Cellular Assay with this compound as a Negative Control
This protocol provides a general framework for assessing the effect of UNC1999 on cell viability and histone methylation, using this compound as a negative control.
1. Cell Seeding:
- Culture your cell line of interest using standard cell culture techniques.
- Trypsinize and count the cells.
- Seed the cells in a multi-well plate (e.g., 96-well) at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.
2. Compound Preparation:
- Prepare a 10 mM stock solution of UNC1999 and this compound in DMSO.
- On the day of treatment, perform serial dilutions of the stock solutions in pre-warmed, complete cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.5%).
3. Cell Treatment:
- Remove the old media from the seeded cells.
- Add the media containing the different concentrations of UNC1999, this compound, or vehicle control (DMSO) to the respective wells.
4. Incubation:
- Incubate the cells for the desired experimental duration (e.g., 72 hours for H3K27me3 reduction, up to 8 days for cell proliferation assays).[2]
- For long-term experiments, replenish the media with freshly prepared compound dilutions every 2-3 days.
5. Endpoint Analysis:
- Cell Viability: Assess cell viability using a suitable assay, such as the resazurin-based alamarBlue™ assay or a CCK-8 kit.[5]
- Histone Methylation: To measure the levels of H3K27me3, cells can be fixed and analyzed by In-Cell Western (ICW) assay, immunofluorescence, or Western blotting.[2]
Visualizations
Caption: EZH2 signaling pathway and points of intervention.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mybiosource.com [mybiosource.com]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Viability Assays with UNC2400
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using UNC2400 in cell viability experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the proper application and interpretation of results when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in experiments?
A1: this compound is a close structural analog of UNC1999, a potent dual inhibitor of the histone methyltransferases EZH2 and EZH1.[1] this compound was specifically designed as a negative control for cell-based studies.[1][2] It is over 1,000-fold less potent than UNC1999, meaning it has a negligible inhibitory effect on EZH2 and EZH1 at concentrations where UNC1999 is active.[1][3] Its purpose is to help researchers confirm that the observed biological effects of UNC1999 are due to the specific inhibition of EZH2/EZH1 and not due to off-target effects or the chemical scaffold of the compound itself.[3]
Q2: What is the mechanism of action of EZH2 and how does this compound relate to it?
A2: EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] PRC2 silences gene expression by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][5] This epigenetic modification leads to chromatin compaction, making genes inaccessible for transcription.[6] Hyperactivity of EZH2 is implicated in many cancers because it can silence tumor suppressor genes.[2][7] UNC1999 inhibits this process. This compound, being largely inactive, should not significantly reduce H3K27me3 levels.[1]
Q3: Should I expect to see any effect on cell viability with this compound treatment?
A3: At concentrations where its active analog UNC1999 shows specific anti-proliferative effects (e.g., < 5 µM), this compound is expected to have a negligible impact on cell proliferation or viability.[1] However, at much higher concentrations, this compound can exhibit some cellular toxicity, similar to the levels seen with UNC1999 at those high concentrations.[1] This is considered a non-specific cytotoxic effect.
Q4: What are the typical concentrations used for this compound in a cell viability assay?
A4: this compound should be used at the same concentrations as its active counterpart, UNC1999. For example, if you are treating cells with UNC1999 at a range of 1 nM to 10 µM, you should use an identical concentration range for this compound. This allows for a direct comparison and validates that the effects of UNC1999 are target-specific within its active concentration window. A study in DB cells (a Diffuse Large B-cell Lymphoma cell line) showed that 3,000 nM (3 µM) of this compound for 8 days had negligible effects on cell proliferation, whereas UNC1999 significantly inhibited it.[1]
Q5: What cell viability assay is recommended for use with this compound?
A5: A resazurin-based assay (also known as AlamarBlue) is a suitable and commonly used method.[1] This fluorescent assay measures the metabolic activity of viable cells.[8][9] Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin.[8][10] The resulting fluorescent signal is proportional to the number of living cells.[8] This assay was successfully used to determine the EC50 values for both UNC1999 and this compound in MCF10A cells.[1]
Data Presentation
The following tables summarize key quantitative data for this compound and its active analog, UNC1999, to provide a reference for expected experimental outcomes.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| UNC1999 | EZH2 | <10 | Highly potent inhibitor.[3] |
| EZH1 | 45 | Potent inhibitor.[3] | |
| This compound | EZH2 | >13,000 | >1000-fold less potent than UNC1999.[3] |
| | EZH1 | 62,000 | Significantly less potent than UNC1999. |
Table 2: Cellular Activity and Cytotoxicity (EC50 / IC50)
| Compound | Cell Line | Assay Type | Value (nM) | Exposure Time |
|---|---|---|---|---|
| UNC1999 | MCF10A | H3K27me3 Reduction (IC50) | 124 ± 11 | 72 hours[1] |
| MCF10A | Cytotoxicity (EC50) | 19,200 ± 1200 | 72 hours[1] | |
| DB | Cell Proliferation (EC50) | 633 ± 101 | 8 days[1] | |
| This compound | MCF10A | H3K27me3 Reduction | Negligible Inhibition | 72 hours[1] |
| MCF10A | Cytotoxicity (EC50) | 27,500 ± 1,300 | 72 hours[1] |
| | DB | Cell Proliferation | Negligible Effect at 3µM | 8 days[1] |
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Guide
Issue 1: Significant cytotoxicity observed with this compound at low concentrations.
This compound is designed to be inactive and should not cause significant cell death at concentrations where UNC1999 is effective (typically low micromolar range).[1][3] If you observe unexpected toxicity, consider the following:
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | This compound, if not fully dissolved, can form precipitates that are cytotoxic to cells. Ensure the compound is completely dissolved in the stock solvent (e.g., DMSO) before diluting into the culture medium. Visually inspect the final medium for any precipitation. |
| High Solvent Concentration | The final concentration of the vehicle (e.g., DMSO) in the culture medium should be non-toxic, typically ≤0.5%.[11] Run a "vehicle-only" control to ensure the solvent itself is not causing the observed toxicity.[11] |
| Compound Degradation or Contamination | Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light) and has not expired. Contamination of the stock solution is also a possibility. |
| Incorrect Concentration Calculation | Double-check all calculations for stock solution preparation and serial dilutions. A simple calculation error could lead to treating cells with a much higher concentration than intended. |
| Cell Line Sensitivity | While unlikely, the specific cell line might have an unusual sensitivity to the chemical scaffold. Review literature for your cell line or test on a different, well-characterized cell line. |
Troubleshooting Logic Diagram
Issue 2: High variability between replicate wells.
High variability can mask the true biological effect of a compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting sets. Use a properly calibrated multichannel pipette.[11] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, which concentrates media components and can affect cell health. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media to create a humidity barrier.[11] |
| Incomplete Reagent Mixing | When adding the resazurin reagent, ensure it is mixed gently but thoroughly in each well without disturbing the cell monolayer. Tapping the plate or using an orbital shaker at a low speed can help.[11] |
| Assay Incubation Time | If the incubation time with the viability reagent is too short or too long, you can get inconsistent results. Optimize the incubation time to ensure the signal is in the linear range of detection for your instrument. |
Issue 3: Cell viability is greater than 100% in treated wells.
This can occur in viability assays that measure metabolic activity.
| Possible Cause | Troubleshooting Step |
| Increased Metabolic Activity | The compound may, at certain concentrations, increase the metabolic rate of the cells without increasing the cell number. This can lead to a higher signal than the untreated control.[12] It is good practice to confirm viability results with a secondary method that counts cells directly (e.g., Trypan blue exclusion or a nuclear staining dye like DAPI). |
| Pipetting Inaccuracy | Fewer cells may have been accidentally seeded in the control wells compared to the treated wells, leading to a falsely high relative viability.[12] Careful and consistent pipetting is crucial. |
| Compound Interference | The compound itself might directly reduce the resazurin dye or interfere with the fluorescence reading. To check for this, run a cell-free control where you add the compound and the resazurin reagent to media alone.[13] |
Experimental Protocols
Protocol 1: Resazurin Cell Viability Assay
This protocol is adapted for a 96-well plate format to assess cytotoxicity.
Materials:
-
This compound and UNC1999, dissolved in DMSO to make a 10 mM stock solution.
-
96-well, black, clear-bottom tissue culture plates.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile DPBS, protected from light).[14]
-
Appropriate cell culture medium and cells.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Leave wells on the perimeter empty and fill with 100 µL sterile PBS to reduce edge effects. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and UNC1999 in culture medium from the 10 mM DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound, UNC1999, or vehicle control.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
Assay: Add 10-20 µL of the resazurin solution to each well (for a final volume of 110-120 µL).[8][14] Gently mix the plate on an orbital shaker.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[14]
-
Data Analysis: Subtract the average fluorescence of "media-only + resazurin" blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.
Protocol 2: In-Cell Western (ICW) for H3K27me3 Levels
This protocol allows for the quantification of the H3K27me3 mark directly in cells in a 96-well format, which is the direct pharmacodynamic marker for EZH2 inhibition.
Materials:
-
Cells treated with this compound and UNC1999 as described above.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS.
-
Primary Antibodies: Rabbit anti-H3K27me3 and Mouse anti-Total Histone H3 (for normalization).
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Near-infrared imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and UNC1999 in a 96-well plate as described in the viability protocol.
-
Fixation: After treatment, remove the medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells 3 times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells 3 times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.[15]
-
Primary Antibody Incubation: Remove the blocking buffer. Add 50 µL of primary antibody solution (both anti-H3K27me3 and anti-Total H3) diluted in blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 4 times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Add 50 µL of the secondary antibody solution (containing both IRDye-conjugated antibodies) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the plate 4 times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Imaging: Ensure the bottom of the plate is clean and dry. Scan the plate using a near-infrared imager in both the 700 nm and 800 nm channels.
-
Data Analysis: Quantify the integrated intensity for each channel in each well. Normalize the H3K27me3 signal (800 nm channel) to the Total H3 signal (700 nm channel) for each well. Compare the normalized signals across different treatment conditions. UNC1999 should show a dose-dependent decrease in the normalized H3K27me3 signal, while this compound should show no significant change.[1]
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Downregulation of histone-lysine N-methyltransferase EZH2 inhibits cell viability and enhances chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labbox.es [labbox.es]
- 9. tribioscience.com [tribioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inactivity of a new batch of UNC2400
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the inactivity of a new batch of UNC2400, a negative control for the potent EZH1/EZH2 inhibitor UNC1999.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is a close structural analog of UNC1999, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3] this compound is specifically designed to be an inactive control compound.[4][5] It possesses two additional N-methyl groups that prevent key hydrogen bonding interactions with the EZH1/2 active site, resulting in a dramatic loss of inhibitory activity.[2] Therefore, it is the ideal negative control to demonstrate that the observed effects of UNC1999 are due to the inhibition of EZH1/2 and not off-target effects or the compound's chemical scaffold.
Q2: What is the expected potency difference between UNC1999 and this compound?
A2: this compound is expected to be over 1000-fold less potent than UNC1999 in biochemical assays.[2][4] This significant difference in potency is a key validation parameter.
Q3: What are the primary cellular effects of EZH1/EZH2 inhibition by UNC1999 that should be absent with this compound treatment?
A3: The primary cellular effect of EZH1/EZH2 inhibition by UNC1999 is a reduction in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3).[2] Consequently, a new batch of this compound should not significantly reduce H3K27me3 levels in cells.[2] In specific cancer cell lines, such as the DB line (diffuse large B-cell lymphoma) which is sensitive to EZH2 inhibition, UNC1999 treatment leads to a significant decrease in cell proliferation, an effect that should be negligible with this compound.[2]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO.[6] For in vivo studies, the stock solution can be further diluted in a vehicle such as corn oil.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6] Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[1][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]
Troubleshooting Guide
Issue: A new batch of this compound is showing unexpected activity in our cellular assays.
This guide will walk you through a series of experiments to validate the inactivity of your this compound batch by comparing its performance against a known active batch of UNC1999.
Step 1: Biochemical Assay Validation
The most direct way to confirm the inactivity of this compound is to assess its ability to inhibit the enzymatic activity of EZH1 and EZH2 in a biochemical assay.
Experimental Protocol: Radioactive Histone Methyltransferase (HMT) Assay
-
Objective: To determine the IC50 values of UNC1999 and this compound for EZH1 and EZH2.
-
Materials:
-
Recombinant human EZH1 and EZH2 enzyme complexes.
-
Histone H3 peptide substrate.
-
S-adenosyl-L-[³H]-methionine (SAM) as a cofactor.
-
UNC1999 and this compound compounds.
-
Scintillation counter.
-
-
Methodology:
-
Prepare a reaction mixture containing the EZH1 or EZH2 enzyme, the histone H3 peptide substrate, and varying concentrations of either UNC1999 or this compound.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the reaction and transfer the mixture to a filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the amount of incorporated [³H] on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
-
Expected Results:
| Compound | Target | Expected IC50 |
| UNC1999 | EZH1 | ~45 nM[2] |
| UNC1999 | EZH2 | ~13,000 nM (13 µM)[2][3] |
| This compound | EZH1 | ~62,000 nM (62 µM)[3][4][5] |
| This compound | EZH2 | >200,000 nM (>200 µM)[4][5] |
Troubleshooting:
-
If your this compound shows an IC50 significantly lower than the expected range: This indicates that the batch may be contaminated or is not the correct compound. Contact your supplier with the validation data.
-
If your UNC1999 IC50 is much higher than expected: This could point to issues with the assay itself, such as enzyme activity, substrate quality, or incorrect compound concentrations. Verify these parameters before re-testing this compound.
Step 2: Cellular Target Engagement Validation
Confirming that this compound does not affect the downstream target of EZH1/2 in a cellular context is a critical validation step.
Experimental Protocol: In-Cell Western (ICW) for H3K27me3 Levels
-
Objective: To measure the levels of H3K27me3 in cells treated with UNC1999 and this compound.
-
Cell Line: MCF10A cells are a suitable wild-type EZH2 cell line.[2]
-
Methodology:
-
Seed MCF10A cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a dose-response of UNC1999 and this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for H3K27me3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Use a DNA stain (e.g., DRAQ5) for normalization of cell number.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K27me3 and normalize it to the DNA stain intensity.
-
Expected Results:
| Compound | Expected IC50 for H3K27me3 reduction |
| UNC1999 | ~124 nM in MCF10A cells[2] |
| This compound | Negligible inhibition of H3K27me3 levels[2] |
Troubleshooting:
-
If this compound significantly reduces H3K27me3 levels: This is a strong indicator of an issue with the compound batch.
-
If UNC1999 does not reduce H3K27me3 levels: Ensure the antibody is working correctly and that the treatment time and concentrations are appropriate.
Step 3: Phenotypic Validation in a Sensitive Cell Line
Assessing the phenotypic consequences of treatment in a cell line known to be sensitive to EZH2 inhibition provides further validation.
Experimental Protocol: Cell Proliferation Assay
-
Objective: To compare the effects of UNC1999 and this compound on the proliferation of DB cells.
-
Cell Line: DB cells, which harbor an EZH2 Y641N mutation, are highly sensitive to EZH2 inhibition.[2]
-
Methodology:
-
Seed DB cells in a multi-well plate.
-
Treat the cells with UNC1999 and this compound at a fixed concentration (e.g., 3 µM).
-
Incubate for an extended period (e.g., up to 8 days), as the anti-proliferative effects of EZH2 inhibitors can be delayed.[2]
-
Measure cell proliferation at different time points using a suitable method (e.g., resazurin-based assay, cell counting).
-
Expected Results:
-
UNC1999: Should show a time-dependent and significant inhibition of DB cell proliferation.[2]
-
This compound: Should have a negligible effect on DB cell proliferation.[2]
Troubleshooting:
-
If this compound inhibits DB cell proliferation: This suggests the compound is active and the batch is not a valid negative control.
-
If UNC1999 does not inhibit proliferation: Verify the cell line identity and mutation status. Also, confirm the optimal treatment duration for observing the effect.
Visualizing the Concepts
To aid in understanding the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for validating the inactivity of a new this compound batch.
Caption: EZH2 signaling pathway and the differential effects of UNC1999 and this compound.
References
Validation & Comparative
Validating EZH2 Inhibitor Specificity: A Comparative Guide to UNC2400
For Researchers, Scientists, and Drug Development Professionals
The study of epigenetic modifications has opened new avenues for therapeutic intervention in various diseases, particularly cancer. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a crucial role in gene silencing and is frequently dysregulated in cancer. This has led to the development of numerous EZH2 inhibitors. However, ensuring the specificity of these inhibitors is paramount to accurately interpret experimental results and to develop safe and effective therapeutics. UNC2400, an inactive analog of the potent EZH2/EZH1 inhibitor UNC1999, serves as an essential tool for validating the on-target effects of its active counterpart and other EZH2 inhibitors. This guide provides a comprehensive comparison of this compound with active EZH2 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of EZH2 Inhibitor Potency and Specificity
The following table summarizes the in vitro and cellular potency of this compound and several well-characterized EZH2 inhibitors. The data highlights the significant difference in activity between this compound and active inhibitors, underscoring its utility as a negative control.
| Compound | Target(s) | Biochemical IC50 (EZH2) | Biochemical IC50 (EZH1) | Cellular H3K27me3 IC50 | Cell Proliferation EC50 |
| This compound | Negative Control | >13,000 nM[1] (>200 µM[2][3][4]) | 62,000 nM (62 µM)[2][3][4] | Little to no inhibition[2][5] | 27,500 nM (MCF10A)[2][5] |
| UNC1999 | EZH2/EZH1 | <10 nM[1] (2 nM) | 45 nM[1] | 124 nM (MCF10A)[5] | 633 nM (DB cells)[5] |
| GSK126 | EZH2 | 9.9 nM[6][7][8][9] | 680 nM[9] | 7-252 nM (DLBCL cells)[9] | Varies by cell line |
| EPZ-6438 (Tazemetostat) | EZH2 | 11 nM[10][11] (Ki = 2.5 nM[10]) | 392 nM[10] | 9 nM (lymphoma cells)[12] | Varies by cell line |
| EI1 | EZH2 | 15 nM (WT), 13 nM (Y641F)[13] | 1,340 nM[13] | Not explicitly stated | Varies by cell line |
Key Observations:
-
Potency: this compound exhibits over 1000-fold less potency against EZH2 in biochemical assays compared to its active analog, UNC1999, and other selective inhibitors like GSK126, EPZ-6438, and EI1.[1][2][5]
-
Cellular Activity: In cellular assays, this compound shows minimal to no effect on the levels of H3K27 trimethylation, a direct downstream marker of EZH2 activity, even at high concentrations.[2][5] This contrasts sharply with the potent reduction of H3K27me3 observed with active inhibitors.
-
Specificity: The dramatic loss of potency in this compound, achieved through the addition of two N-methyl groups to UNC1999, strongly suggests that the activity of UNC1999 is due to specific binding and inhibition of the EZH2 active site.[1] Any cellular phenotype observed with UNC1999 but not with this compound at similar concentrations can be more confidently attributed to the inhibition of EZH2/EZH1.
EZH2 Signaling Pathway and Inhibition
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits like EED and SUZ12. PRC2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[14] By silencing tumor suppressor genes, EZH2 can drive cancer progression.[15][16] EZH2 inhibitors, such as UNC1999, act by competing with the cofactor S-adenosyl methionine (SAM), thereby preventing the transfer of a methyl group to H3K27.[5]
Caption: EZH2 signaling pathway and points of inhibition.
Experimental Protocols for Validating EZH2 Inhibitor Specificity
To rigorously validate the specificity of an EZH2 inhibitor, a series of biochemical and cellular assays should be performed, consistently including an inactive control like this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of EZH2 and its inhibition. A common method is the radiometric assay using a tritiated SAM cofactor.
Principle: Recombinant PRC2 complex is incubated with a histone substrate and [³H]-SAM. The incorporation of the radiolabeled methyl group onto the histone is quantified by scintillation counting.
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, recombinant PRC2 complex, histone H3 peptide substrate, and varying concentrations of the test inhibitor (e.g., UNC1999) and the negative control (this compound).
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid) to precipitate the proteins.
-
Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³H]-SAM, and measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cellular H3K27me3 Quantification by Western Blot
This assay assesses the ability of an inhibitor to modulate EZH2 activity within a cellular context by measuring the levels of the H3K27me3 mark.
Principle: Cells are treated with the inhibitor, and whole-cell lysates are analyzed by Western blot using antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
Protocol Outline:
-
Cell Treatment: Plate cells (e.g., a cancer cell line with high EZH2 expression) and treat with a dose range of the test inhibitor and this compound for a specified duration (e.g., 72 hours).
-
Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody against H3K27me3.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cell Proliferation Assay
This assay determines the effect of EZH2 inhibition on the growth of cancer cells.
Principle: The metabolic activity of viable cells is measured as an indicator of cell number. The MTT assay is a common colorimetric method.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test inhibitor and this compound.
-
Incubation: Incubate the cells for an extended period (e.g., 6-8 days), as the effects of EZH2 inhibition on proliferation can be delayed.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value.
Experimental Workflow for Validating EZH2 Inhibitor Specificity
The following diagram illustrates a logical workflow for using this compound to validate the specificity of a putative EZH2 inhibitor.
Caption: A logical workflow for validating EZH2 inhibitor specificity.
Conclusion
The validation of on-target activity is a critical step in the development and application of enzyme inhibitors. This compound provides an indispensable tool for researchers studying the function of EZH2. Its profound lack of activity compared to its potent analog, UNC1999, allows for the clear differentiation between specific on-target effects and potential off-target liabilities of EZH2 inhibitors. By incorporating this compound as a negative control in a comprehensive panel of biochemical and cellular assays, researchers can generate robust and reliable data, ultimately leading to a more accurate understanding of EZH2 biology and the development of more effective and specific epigenetic therapies.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. UNC 2400 | CAS 1433200-49-7 | this compound | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 12. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. mdpi.com [mdpi.com]
- 16. probiologists.com [probiologists.com]
A Comparative Guide to EZH2 Inactive Controls: UNC2400 and Other Key Probes
For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount for validating the on-target effects of chemical probes. In the study of EZH2, a histone methyltransferase frequently implicated in cancer, several inactive control compounds have been developed to complement their active inhibitor counterparts. This guide provides an objective comparison of UNC2400 and other EZH2 inactive controls, supported by experimental data and detailed protocols.
This document will delve into the biochemical and cellular characteristics of this compound, the well-characterized negative control for the potent EZH2/EZH1 inhibitor UNC1999. We will also explore available data for JQEZ23, the corresponding inactive probe for the EZH2 inhibitor JQEZ5, to offer a broader perspective on the tools available for rigorous EZH2 research.
Biochemical and Cellular Activity Comparison
The primary function of an inactive control is to be structurally similar to the active probe but lack significant biological activity against the intended target. This allows researchers to distinguish between on-target effects and potential off-target or compound-specific effects.
| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Activity (H3K27me3 Inhibition) | Corresponding Active Probe |
| This compound | EZH1/EZH2 | >200 µM (EZH2)[1], 13,000 ± 3,000 nM (EZH2)[2] | Negligible inhibition in MCF10A cells[2] | UNC1999 |
| JQEZ23 | EZH2 | Inactive (IC50 not specified in available literature) | No reduction in H3K27me3 levels in H661 cells | JQEZ5 |
| UNC1999 | EZH1/EZH2 | 2 nM (EZH2), 45 nM (EZH1) | 124 ± 11 nM (MCF10A cells)[2] | - |
| JQEZ5 | EZH2 | 11 nM, 80 nM | Reduces H3K27me3 in K562 and H661 cells[3] | - |
This compound demonstrates a dramatic loss of potency against EZH2 compared to UNC1999, with an IC50 value greater than 1000-fold higher in biochemical assays[2]. This inactivity is mirrored in cellular contexts, where this compound fails to reduce the levels of H3K27 trimethylation, the hallmark of EZH2 activity, even at high concentrations[2].
Experimental Workflows and Signaling Pathways
To fully understand the application and validation of these inactive controls, it is crucial to be familiar with the experimental setups in which they are employed.
The above workflow illustrates a typical experimental design to confirm that the observed cellular effects of an EZH2 inhibitor are due to its on-target activity.
The signaling pathway below highlights the central role of EZH2 in gene regulation and how its inhibition is expected to function.
Detailed Experimental Protocols
Below are synthesized protocols for key experiments used to characterize EZH2 inhibitors and their inactive controls.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide or full-length histone H3 substrate
-
[³H]-SAM (radiolabeled cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Test compounds (active inhibitor and inactive control) dissolved in DMSO
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the assay buffer, PRC2 enzyme, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding a mixture of the histone substrate and [³H]-SAM.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
In-Cell Western (ICW) Assay for H3K27me3 Levels
This high-throughput immunocytochemical assay quantifies the levels of a specific protein or post-translational modification within cells cultured in a multi-well plate.
Materials:
-
Cells of interest (e.g., MCF10A)
-
96-well or 384-well plates
-
Test compounds (active inhibitor and inactive control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Primary antibody against H3K27me3
-
Normalization antibody (e.g., anti-Histone H3)
-
Infrared-dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
An imaging system capable of detecting infrared fluorescence (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells into the wells of a microplate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle for the desired duration (e.g., 72 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibodies against H3K27me3 and the normalization control (e.g., total Histone H3).
-
Wash the cells to remove unbound primary antibodies.
-
Incubate the cells with the appropriate infrared-dye-conjugated secondary antibodies.
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target (H3K27me3) and the normalization control.
-
Normalize the target signal to the normalization signal and calculate the percent inhibition to determine the cellular IC50 value.
By employing these well-defined inactive controls and robust experimental protocols, researchers can confidently dissect the specific roles of EZH2 in health and disease, paving the way for the development of novel therapeutic strategies.
References
Demonstrating On-Target Effects of UNC1999 using its Inactive Analog UNC2400
A Comparative Guide for Researchers
In the realm of epigenetic research and drug development, establishing the specific on-target activity of a chemical probe is paramount. UNC1999, a potent and selective dual inhibitor of the histone methyltransferases EZH2 and EZH1, serves as a critical tool for investigating the biological roles of the Polycomb Repressive Complex 2 (PRC2). To rigorously demonstrate that the cellular effects of UNC1999 are a direct consequence of inhibiting its intended targets, it is essential to employ a proper negative control. UNC2400, a structurally analogous compound with dramatically reduced potency, fulfills this role, enabling researchers to dissect on-target versus off-target phenomena.
This guide provides a comparative analysis of UNC1999 and this compound, presenting experimental data and detailed protocols to illustrate how this compound is effectively used to validate the on-target effects of UNC1999.
Comparative Analysis of UNC1999 and this compound
UNC1999 is an orally bioavailable small molecule that competitively inhibits the S-adenosylmethionine (SAM) binding site of both EZH2 and EZH1, the catalytic subunits of the PRC2 complex.[1][2][3] This inhibition leads to a global reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3]
This compound was specifically designed as a negative control for UNC1999.[1] It shares a high degree of structural similarity with UNC1999 but possesses significantly lower inhibitory activity against EZH2 and EZH1, with its potency being over 1,000-fold less than that of UNC1999.[1][3][4][5] This key difference allows researchers to attribute the biological activities observed with UNC1999, but not with this compound at similar concentrations, to the specific inhibition of EZH2/1.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of UNC1999 and this compound.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC₅₀ | Selectivity |
| UNC1999 | EZH2 | <10 nM[1][2] | >10,000-fold vs. 15 other methyltransferases[1] |
| EZH1 | 45 nM[1][2] | ||
| This compound | EZH2 | >13,000 nM[6] | |
| EZH1 | 62,000 nM[4][5] |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ |
| UNC1999 | H3K27me3 Reduction | MCF10A | 124 ± 11 nM[1] |
| Cell Proliferation | DB (EZH2 mutant) | 633 ± 101 nM[1] | |
| This compound | H3K27me3 Reduction | MCF10A | Negligible activity[1] |
| Cell Proliferation | DB (EZH2 mutant) | Negligible effects at 3,000 nM[1] |
Experimental Protocols
To differentiate the on-target effects of UNC1999 from potential off-target activities, a comparative experimental design utilizing this compound is crucial. Below are detailed protocols for key experiments.
Western Blotting for H3K27me3 Levels
This protocol is designed to assess the direct impact of UNC1999 and this compound on the levels of H3K27me3 in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF10A or a cell line of interest) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of UNC1999 (e.g., 0.1 to 5 µM) and a corresponding high concentration of this compound (e.g., 5 µM) for a specified duration (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction protocol to enrich for histone proteins.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 1-5 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
This assay evaluates the effect of UNC1999 and this compound on the proliferation of cancer cells, particularly those known to be sensitive to EZH2 inhibition.
-
Cell Seeding:
-
Seed cells (e.g., DB cells) in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of UNC1999 and this compound.
-
Incubate the cells for a prolonged period (e.g., 8 days), refreshing the media with the respective compounds every 3 days.[1]
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as the resazurin (B115843) (Alamar Blue) assay or by direct cell counting.
-
Measure the fluorescence or absorbance and normalize the values to the vehicle-treated control wells.
-
-
Data Analysis:
-
Plot the normalized cell viability against the compound concentration to determine the EC₅₀ value for each compound.
-
Mandatory Visualizations
Signaling Pathway of UNC1999 Action
Caption: Mechanism of UNC1999-mediated inhibition of the PRC2 complex.
Experimental Workflow for On-Target Validation
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. apexbt.com [apexbt.com]
- 6. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: UNC2400 as a Negative Control in Differential Gene Expression Analysis
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic research, the choice of appropriate controls is paramount to generating robust and reliable data. This guide provides a comprehensive comparison of UNC2400 to other common negative controls in differential gene expression analysis, supported by experimental data and detailed protocols.
This compound is a close structural analog of UNC1999, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2. Due to its structural similarity but lack of inhibitory activity, this compound serves as an ideal negative control to distinguish on-target effects of EZH1/2 inhibition from off-target or compound-specific effects.[1]
Comparing this compound to Standard Vehicle Controls
In differential gene expression studies, a vehicle control, such as Dimethyl Sulfoxide (DMSO), is typically used as a baseline for comparison. However, the complex chemical structure of an active compound might elicit biological responses independent of its intended target. An ideal negative control compound, like this compound, mimics the chemical properties of the active compound without affecting the target, thereby providing a more stringent control for off-target effects.
Experimental evidence from microarray analysis of MLL-AF9 transformed murine leukemia cells demonstrates the inert nature of this compound. While the active inhibitor UNC1999 induced significant changes in the transcriptome, this compound induced "little changes" compared to the DMSO vehicle control.[1] This indicates that the observed gene expression changes with UNC1999 are due to the inhibition of EZH1/EZH2 and not to a general cellular response to the compound's chemical scaffold.
| Control Group | Number of Upregulated Genes | Number of Downregulated Genes | Rationale for Use |
| DMSO | Baseline | Baseline | Standard vehicle control for dissolving compounds. |
| This compound | Minimal | Minimal | Inactive analog to control for off-target effects of the UNC1999 chemical scaffold. |
Table 1: Comparison of expected gene expression changes with different control treatments in MLL-AF9 transformed leukemia cells based on data from GEO dataset GSE62198.
Experimental Protocol: Differential Gene Expression Analysis using RNA-Sequencing
The following protocol outlines a standard workflow for performing differential gene expression analysis.[2][3][4][5][6]
1. Cell Culture and Treatment:
-
Culture MLL-AF9 transformed murine leukemia progenitor cells in appropriate media.
-
Treat cells with either DMSO (vehicle control), this compound (negative control), or UNC1999 (active compound) at the desired concentration and duration.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation:
-
Prepare sequencing libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
4. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.
5. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., Mus musculus) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the different treatment groups (e.g., UNC1999 vs. This compound, this compound vs. DMSO).
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the RNA-seq workflow and the EZH1/EZH2 signaling pathway.
Conclusion
The selection of an appropriate negative control is critical for the accurate interpretation of differential gene expression data. This compound, as an inactive analog of the EZH1/EZH2 inhibitor UNC1999, provides a superior control compared to a simple vehicle like DMSO by accounting for potential off-target effects of the compound's chemical structure. Experimental data confirms that this compound has a minimal impact on the transcriptome, making it an excellent choice for researchers aiming to isolate the specific effects of EZH1/EZH2 inhibition. By employing rigorous experimental design, including the use of appropriate controls like this compound, researchers can ensure the validity and impact of their findings in the field of epigenetics and drug development.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An RNA-Seq Protocol for Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] An RNA-Seq Protocol for Differential Expression Analysis. | Semantic Scholar [semanticscholar.org]
- 5. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 6. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
Confirming Phenotypes of EZH2 Inhibition: A Comparative Guide to Using UNC2400
For Researchers, Scientists, and Drug Development Professionals
The methyltransferase EZH2 (Enhancer of Zeste Homolog 2) is a critical component of the Polycomb Repressive Complex 2 (PRC2) and a key regulator of gene expression. Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. When studying the effects of EZH2 inhibitors, it is crucial to confirm that an observed phenotype is a direct result of EZH2 inhibition and not due to off-target effects. This guide provides a comparative analysis of UNC2400, a negative control compound, against its active analog UNC1999 and other EZH2 inhibitors, offering a framework for rigorous phenotype validation.
The Critical Role of a Negative Control
In pharmacological studies, a negative control is a compound that is structurally similar to the active inhibitor but lacks significant biological activity against the intended target. This compound was specifically designed as a negative control for the potent EZH2/EZH1 inhibitor, UNC1999.[1][2] The only structural difference is the methylation of two amide nitrogens in this compound.[1] This seemingly minor modification abolishes key hydrogen bonds required for binding to the EZH2 active site, resulting in a greater than 1,000-fold reduction in potency.[1][3] By using this compound alongside its active counterpart, researchers can effectively differentiate between on-target EZH2 inhibition and non-specific cellular effects.
Comparative Efficacy of EZH2 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound in comparison to UNC1999 and other widely used EZH2 inhibitors.
Biochemical Potency Against Methyltransferases
| Compound | Target(s) | IC₅₀ (nM) | Fold Difference vs. This compound | Reference(s) |
| This compound | EZH2 | 13,000 ± 3,000 | - | [1] |
| EZH1 | 62,000 | - | ||
| UNC1999 | EZH2 | <10 | >1,300x | [2] |
| EZH1 | 45 ± 3 | >1,377x | [1] | |
| GSK126 | EZH2 | 9.9 | >1,313x | |
| EZH1 | >1,000 | >62x | ||
| EPZ6438 (Tazemetostat) | EZH2 (WT) | 2.5 | >5,200x | |
| EZH2 (Y641N) | 3.9 | >3,333x | ||
| EZH1 | 480 | >129x |
Note: IC₅₀ values can vary based on assay conditions. Data for GSK126 and EPZ6438 are compiled from publicly available sources for comparative purposes.
Cellular Activity Profile
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ (nM) | Reference(s) |
| This compound | MCF10A | H3K27me3 Inhibition | Negligible | [1] |
| MCF10A | Cytotoxicity | 27,500 ± 1,300 | [1][3] | |
| DB (EZH2 Y641N) | Proliferation | No significant inhibition at 3,000 nM | [1] | |
| UNC1999 | MCF10A | H3K27me3 Inhibition | 124 ± 11 | [1] |
| MCF10A | Cytotoxicity | 19,200 ± 1,200 | [1] | |
| DB (EZH2 Y641N) | Proliferation | 633 ± 101 | [1] |
Experimental Protocols for Phenotype Validation
To rigorously confirm that a phenotype is due to EZH2 inhibition, a series of experiments comparing the effects of a potent inhibitor (e.g., UNC1999) with its inactive control (this compound) should be performed.
Caption: Workflow for validating an EZH2-dependent phenotype using a negative control.
Cell Proliferation Assay
This assay determines the effect of EZH2 inhibition on cell growth.
-
Materials:
-
Cell line of interest (e.g., DB cells for EZH2 mutant lymphoma, MCF10A for non-cancerous breast epithelium).[1]
-
UNC1999 and this compound (dissolved in DMSO).
-
Complete cell culture medium.
-
96-well plates.
-
Resazurin-based reagent (e.g., AlamarBlue) or CCK-8.
-
Plate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of UNC1999 and this compound in culture medium. A typical concentration range for UNC1999 is 1 nM to 30 µM, while a high concentration of this compound (e.g., 3-10 µM) is used to match the effective dose of UNC1999.[1] Include a vehicle-only (DMSO) control.
-
Replace the medium in the wells with the medium containing the compounds.
-
Incubate the plates for a period relevant to the expected phenotype (e.g., 3 to 8 days), refreshing the medium with the compounds every 2-3 days.[1]
-
At the end of the incubation period, add the resazurin reagent to each well and incubate for 1-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Expected Outcome: UNC1999 should inhibit proliferation in sensitive cell lines in a dose-dependent manner, while this compound and the vehicle control should have a negligible effect.[1][2]
-
Western Blot for H3K27me3 Reduction
This experiment directly measures the inhibition of EZH2's methyltransferase activity in cells.
-
Materials:
-
Cell line of interest.
-
UNC1999 and this compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3, anti-EZH2.
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescence substrate.
-
-
Protocol:
-
Plate cells and treat with UNC1999, this compound (e.g., 3 µM), and vehicle for a set time (e.g., 72 hours).[1]
-
Harvest cells and lyse them in RIPA buffer to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
Expected Outcome: Treatment with UNC1999 should lead to a significant reduction in H3K27me3 levels.[1][2] In contrast, this compound and the vehicle should not affect H3K27me3 levels.[1][2] Total H3 levels should remain unchanged across all conditions, serving as a loading control. EZH2 levels should also be unaffected.[1]
-
EZH2 Signaling Pathway and Point of Inhibition
EZH2 functions as the catalytic subunit of the PRC2 complex. It transfers a methyl group from S-adenosyl-L-methionine (SAM) to Histone H3 at lysine (B10760008) 27 (H3K27). This trimethylation (H3K27me3) is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes, many of which are tumor suppressors.[4][5][6]
Caption: Simplified EZH2 signaling pathway and the mechanism of inhibition.
Alternative Methods for Phenotype Validation
While the use of a negative control like this compound is a robust chemical biology approach, it can be complemented by genetic methods for comprehensive validation:
-
RNA interference (siRNA/shRNA): Transient or stable knockdown of EZH2 expression can be used to mimic pharmacological inhibition.
-
CRISPR-Cas9: Complete knockout of the EZH2 gene provides a definitive genetic model for loss of function.
Conclusion
Validating that a biological outcome is a direct consequence of inhibiting a specific target is fundamental to drug discovery and basic research. The use of the well-characterized negative control, this compound, in parallel with its potent EZH2/EZH1 inhibitor analog, UNC1999, provides a powerful and straightforward method to attribute cellular phenotypes specifically to EZH2 inhibition. This approach, supported by direct measurement of target engagement (H3K27me3 reduction) and complemented by genetic techniques, ensures the generation of reliable and interpretable data, ultimately accelerating the development of novel epigenetic therapies.
References
- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EZH2/1 Inhibitors: UNC1999 vs. UNC2400
A deep dive into the biochemical and cellular activities of the potent dual inhibitor UNC1999 and its inactive analog, UNC2400, offering researchers a clear perspective on their utility in epigenetic studies.
This guide provides a comprehensive comparison of UNC1999 and its close analog this compound, focusing on their inhibitory activities against the histone methyltransferases EZH2 and EZH1. UNC1999 is a potent, orally bioavailable dual inhibitor of EZH2 and EZH1, while this compound serves as a crucial negative control for in vitro and in vivo studies. Understanding their differential activities is paramount for the accurate interpretation of experimental results in the context of epigenetic research and drug development.
Potency and Selectivity: A Tale of Two Molecules
UNC1999 demonstrates high potency against both wild-type and mutant forms of EZH2, as well as EZH1. In stark contrast, this compound, which differs from UNC1999 by the addition of two N-methyl groups, exhibits a dramatic reduction in inhibitory activity, rendering it an ideal negative control.[1][2] This significant difference in potency, exceeding a 1000-fold margin, underscores the specific molecular interactions required for effective inhibition of the EZH2/1 catalytic site.[1][2][3][4]
Table 1: Comparative IC50 Values of UNC1999 and this compound
| Compound | Target | IC50 | Reference |
| UNC1999 | EZH2 | <10 nM | [1][5] |
| EZH2 | 2 nM | [6] | |
| EZH1 | 45 nM | [1][5][6] | |
| This compound | EZH2 | 13 µM (13,000 nM) | [1][3] |
| EZH1 | 62 µM | [3][4] | |
| EZH2 Y641F | >200 µM | [3] |
Cellular Activity: From Biochemical Potency to Biological Effect
The disparity in biochemical potency translates directly to their effects in cellular models. UNC1999 effectively reduces the levels of H3K27 trimethylation (H3K27me3), a key epigenetic mark catalyzed by EZH2/1, in a concentration-dependent manner. For instance, in MCF10A cells, UNC1999 treatment leads to a significant decrease in H3K27me3 levels with an IC50 of 124 nM.[2][6] Conversely, this compound shows minimal to no effect on H3K27me3 levels even at high concentrations.[2][3]
Furthermore, UNC1999 has been shown to inhibit the proliferation of cancer cell lines that are dependent on EZH2 activity, such as the DLBCL cell line DB, which harbors a Y641N mutation in EZH2.[2][5] UNC1999 displays a concentration- and time-dependent inhibition of DB cell proliferation with an EC50 of 633 nM.[5] In contrast, this compound does not significantly inhibit the proliferation of these cells.[2][3]
Table 2: Cellular Activity of UNC1999 and this compound
| Compound | Assay | Cell Line | EC50 / IC50 | Reference |
| UNC1999 | Cytotoxicity | MCF10A | 124 nM (IC50) | [6] |
| Proliferation | DB | 633 nM (EC50) | [5] | |
| This compound | Cytotoxicity | MCF10A | 27.5 µM (EC50) | [3] |
Mechanism of Action: The PRC2 Signaling Pathway
UNC1999 acts as a competitive inhibitor with respect to the cofactor S-adenosylmethionine (SAM), and is non-competitive with the histone H3 substrate.[2][7] It targets the catalytic SET domain of EZH2 and EZH1, which are the core enzymatic components of the Polycomb Repressive Complex 2 (PRC2). By blocking the methyltransferase activity of PRC2, UNC1999 prevents the trimethylation of H3K27, leading to the derepression of target genes involved in various cellular processes, including differentiation and tumor suppression.
Caption: The PRC2 signaling pathway and points of inhibition.
Experimental Protocols
Biochemical IC50 Determination (Scintillation Proximity Assay)
The inhibitory activity of UNC1999 and this compound against EZH2 and EZH1 is typically determined using a radioactive-based scintillation proximity assay (SPA).[6][8] This assay measures the transfer of a tritium-labeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated histone H3 peptide substrate.
Workflow:
-
Reaction Setup: The reaction mixture contains the PRC2 enzyme complex (containing EZH2 or EZH1), the biotinylated H3 peptide substrate, [³H]-SAM, and the test compound (UNC1999 or this compound) in a suitable assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature to allow for enzymatic methylation of the peptide substrate.
-
Detection: Streptavidin-coated SPA beads are added to the reaction. The biotinylated and now radiolabeled peptide binds to the beads, bringing the radioisotope into close proximity with the scintillant embedded in the beads, which generates a light signal.
-
Measurement: The light signal is detected using a scintillation counter. The amount of light produced is proportional to the amount of methylated peptide.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC1999 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Epigenetic Modulators: UNC1999 vs. UNC2400
In the landscape of epigenetic research, the specific and potent modulation of histone methyltransferases has become a cornerstone for investigating gene regulation and developing novel therapeutic strategies. Among the key targets is the Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). This guide provides a comprehensive statistical and mechanistic comparison of two closely related chemical probes: UNC1999, a potent dual inhibitor of EZH2 and its homolog EZH1, and UNC2400, its structurally similar but functionally inactive analog. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and interpretation.
Mechanism of Action: A Tale of Two Molecules
UNC1999 is a cell-permeable small molecule that acts as a selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of both EZH2 and EZH1.[1][2] By competing with the methyl donor SAM, UNC1999 effectively blocks the transfer of methyl groups to H3K27, leading to a global reduction in H3K27 di- and tri-methylation (H3K27me2/3).[3] This inhibition of a key repressive epigenetic mark results in the de-repression of target genes, including tumor suppressors, thereby inducing anti-proliferative effects, differentiation, and apoptosis in various cancer models.[3][4]
In stark contrast, this compound is designed as a negative control for UNC1999.[5][6][7] While structurally analogous to UNC1999, modifications to its chemical structure render it over 1,000-fold less potent in inhibiting EZH2 and EZH1.[5][8] This dramatic reduction in activity makes this compound an ideal tool for distinguishing the on-target effects of EZH2/1 inhibition by UNC1999 from any potential off-target or non-specific cellular responses.[3]
Quantitative Performance: A Clear Distinction
The differential activity of UNC1999 and this compound is starkly evident in their biochemical and cellular potencies. The following tables summarize the key quantitative data from various experimental studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| UNC1999 | EZH2 | <10 - 2 | [3] |
| EZH1 | 45 | [1][3] | |
| This compound | EZH2 | >13,000 | [3] |
Table 2: Cellular Activity in MLL-rearranged Leukemia Cells
| Treatment | Effect on H3K27me3/2 | Effect on Cell Growth | Induction of Apoptosis | Reference(s) |
| UNC1999 | Potent suppression | Efficient suppression | Time- and concentration-dependent induction | [3] |
| This compound | No detectable effect | No detectable effect | No detectable effect | [3] |
Table 3: Cellular Activity in Diffuse Large B-cell Lymphoma (DLBCL) Cells (DB cell line)
| Treatment (3000 nM) | Effect on H3K27me3 | Effect on Cell Proliferation (8 days) | Reference(s) |
| UNC1999 | Significant reduction | Significant inhibition | [5] |
| This compound | No significant reduction | Negligible effects | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.
Caption: UNC1999 inhibits EZH2/1, blocking H3K27 methylation and gene silencing.
Caption: A typical workflow for comparing UNC1999 and this compound effects on cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key experimental protocols commonly used in the comparative analysis of UNC1999 and this compound.
Western Blotting for Histone Methylation and Protein Levels
-
Cell Lysis: Treated and control cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for H3K27me3, total Histone H3, EZH2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Viability and Proliferation Assays
-
Cell Seeding: Cells are seeded in multi-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of UNC1999, this compound, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
Resazurin (AlamarBlue) Assay: A resazurin-based solution is added to the wells, and after a short incubation, the fluorescence or absorbance is measured to determine the number of viable, metabolically active cells.[5]
-
Trypan Blue Exclusion: Cells are harvested, stained with trypan blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.
-
Colony Formation Assay
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
Treatment: Cells are treated with UNC1999, this compound, or a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the respective treatments is refreshed every few days.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) is counted manually or using imaging software.
Conclusion
The comparative analysis of UNC1999 and this compound provides a clear and compelling example of the power of well-characterized chemical probes in dissecting biological pathways. UNC1999 serves as a potent and selective tool to investigate the functional consequences of EZH2 and EZH1 inhibition, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer models.[3] Its inactive analog, this compound, is an indispensable negative control, enabling researchers to confidently attribute the observed biological effects to the on-target inhibition of EZH2/1.[5] The robust and consistent differences in their biochemical and cellular activities, as summarized in this guide, underscore the importance of using such paired compounds for rigorous and conclusive epigenetic research.
References
- 1. UNC1999 | Cell Signaling Technology [cellsignal.com]
- 2. UNC1999 | EZH2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. apexbt.com [apexbt.com]
- 8. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of UNC2400
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of UNC2400, a chemical probe used as a negative control in cell-based studies. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is an analog of UNC1999 and is utilized in research settings.[1][2][3] While specific disposal directives for this compound are not extensively detailed, its handling and disposal must align with protocols for hazardous chemical waste.[4] The following procedures are based on established best practices for laboratory chemical waste management.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all appropriate personal protective equipment is worn. This compound may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation to the respiratory tract, skin, and eyes.[4]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation exposure. |
II. Step-by-Step Disposal Protocol for this compound
This protocol applies to this compound in solid (powder) form, in solution, and to all materials contaminated with the compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all non-sharps solid waste contaminated with this compound, such as gloves, weighing paper, and pipette tips, in a designated, leak-proof container lined with a chemically resistant bag. This container must be clearly labeled as "Hazardous Waste."
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in a separate, sealed, and chemically compatible container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
The container must be labeled as "Hazardous Waste."
-
-
Chemically Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as "Hazardous Waste."[5]
Step 2: Waste Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
Step 3: Storage of Waste
Store all this compound waste containers in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Step 4: Arranging for Waste Disposal
Once a waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. This typically involves submitting an online chemical waste pickup request.[5] Provide an accurate description of the waste as required by your EHS office.
Step 5: Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.[6] The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[6] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
III. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, control the source of the spill and contain the material using absorbent pads or other appropriate materials.
-
Cleanup:
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
IV. Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source(s) |
| Storage Temperature (Solid) | +4°C or -20°C | [7][8] |
| Long-Term Storage (Solid) | Up to 3 years at -20°C | [9] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2) | [4] |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling UNC2400
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of UNC2400, a histone methyltransferase inhibitor analog used as a negative control in cell-based studies. Adherence to these procedures will minimize risk and ensure the integrity of your research.
This compound is a chemical compound intended for laboratory research use only.[1][2] While specific toxicity data is limited, it is crucial to handle it with the appropriate precautions to avoid potential health effects. A Safety Data Sheet (SDS) indicates that the compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause respiratory tract, skin, and eye irritation.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various procedures involving this compound. Consistent and correct use of PPE is the most critical barrier to exposure.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or splash goggles[3] | Nitrile gloves (double-gloving recommended) | Lab coat | Dust mask or respirator (in case of poor ventilation)[3] |
| Dissolving in Solvent (e.g., DMSO) | Splash goggles[3] | Nitrile gloves | Lab coat | Work in a chemical fume hood |
| Cell Culture Applications | Safety glasses | Nitrile gloves | Lab coat | Work in a biological safety cabinet |
| Waste Disposal | Splash goggles | Nitrile gloves | Lab coat | As required by institutional protocols |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and experimental reproducibility.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is typically a solid.[4] It should be stored desiccated at -20°C for long-term stability (up to 36 months in lyophilized form).[2] For solutions in DMSO, storage at -20°C is recommended for up to one month to prevent loss of potency.[2] Some suppliers suggest storage at -80°C for stock solutions for up to 6 months.[5] Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[2]
Experimental Protocol: Preparing a Stock Solution
This compound is soluble in DMSO.[1] The following is a general protocol for preparing a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate PPE (see table above)
-
Analytical balance and weigh paper
-
Microfuge tubes or vials
-
Pipettors and sterile tips
Procedure:
-
Preparation: Don all required PPE. Perform this procedure in a chemical fume hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of this compound powder onto weigh paper using an analytical balance.
-
Transfer: Transfer the weighed powder into a sterile microfuge tube or vial.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Solid this compound Waste: Collect any excess solid this compound and contaminated materials (e.g., weigh paper, gloves) in a designated, sealed waste container.
-
Liquid Waste: Solutions of this compound in DMSO should be collected in a labeled, sealed container for chemical waste. Do not pour down the drain.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated hazardous waste container.
-
Disposal Method: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with water for at least 15 minutes.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
In all cases of exposure, seek medical attention and consult the Safety Data Sheet.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 4. fishersci.com [fishersci.com]
- 5. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
